Oganomycin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27N3O10S |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H27N3O10S/c1-36-24(26-17(29)4-2-3-16(25)20(31)32)22(35)27-19(21(33)34)14(12-38-23(24)27)11-37-18(30)10-7-13-5-8-15(28)9-6-13/h5-10,16,23,28H,2-4,11-12,25H2,1H3,(H,26,29)(H,31,32)(H,33,34)/b10-7+/t16-,23-,24+/m1/s1 |
InChI Key |
ZEFPOIOGQVPNRQ-CULMAWHJSA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |
Synonyms |
oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |
Origin of Product |
United States |
Foundational & Exploratory
Vancomycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin is a glycopeptide antibiotic of profound clinical importance, often reserved as a last-line treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, characterized by a densely functionalized heptapeptide core and intricate stereochemistry, is fundamental to its mechanism of action and presents a significant challenge for synthetic chemists. This technical guide provides an in-depth exploration of the chemical structure and stereochemical intricacies of vancomycin, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure
Vancomycin is a natural product isolated from the soil bacterium Amycolatopsis orientalis.[1] Its structure is characterized by a tricyclic heptapeptide aglycone, to which a disaccharide moiety is attached.
Core Heptapeptide Structure
The backbone of vancomycin is a heptapeptide chain composed of several non-proteinogenic amino acids. These include two molecules of β-hydroxychlorotyrosine, two molecules of 4-hydroxyphenylglycine, and one molecule each of N-methyl-D-leucine, D-aspartic acid, and 3,5-dihydroxyphenylglycine.[2][3] The aromatic side chains of these amino acid residues are cross-linked through ether (C-O-C) and biaryl (C-C) bonds, forming three macrocyclic rings that create a rigid, pocket-like structure essential for its biological activity.[2]
Disaccharide Moiety
Attached to the phenolic oxygen of the fourth amino acid residue (a 4-hydroxyphenylglycine) is a disaccharide composed of D-glucose and the unusual amino sugar vancosamine (L-vancosamine).[2][3] This sugar appendage plays a role in the molecule's solubility and contributes to its interaction with the bacterial cell wall target.
Key Physicochemical Properties
The complex structure of vancomycin gives rise to specific physicochemical properties that are critical for its therapeutic function.
| Property | Value |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄[4] |
| Molecular Weight | 1449.25 g/mol [4] |
| IUPAC Name | (1S,2R,18R,19R,22S,25R,28R,40S)-48-{[(2S,3R,4S,5S,6R)-3-{[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-22-(carbamoylmethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[(2R)-4-methyl-2-(methylamino)pentanamido]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid[5] |
| pKa Values | Vancomycin possesses multiple ionizable groups, with reported pKa values of approximately 2.9, 7.2, 8.6, 9.6, 10.5, and 11.7.[6] |
| Solubility | Soluble in water.[7] |
| Specific Rotation | While not consistently reported across all sources, the complex chirality of vancomycin results in significant optical activity. |
Minimum Inhibitory Concentration (MIC) Values
The in vitro potency of vancomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Organism | MIC Range (μg/mL) |
| Staphylococcus aureus | Susceptible strains typically have MICs of ≤ 2 μg/mL. Vancomycin-intermediate S. aureus (VISA) have MICs of 4-8 μg/mL, and vancomycin-resistant S. aureus (VRSA) have MICs of ≥ 16 μg/mL. |
| Enterococcus species | Susceptible enterococci generally have MICs of ≤ 4 μg/mL. Vancomycin-resistant enterococci (VRE) exhibit MICs of ≥ 32 μg/mL.[4] |
Stereochemistry
The stereochemistry of vancomycin is exceptionally complex, featuring 18 stereogenic centers, as well as atropisomerism due to restricted rotation around the biaryl bonds. This intricate three-dimensional arrangement is crucial for its specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.
Experimental Protocols
The elucidation of vancomycin's complex structure and stereochemistry has been made possible through a variety of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the vancomycin molecule.
Methodology:
-
Sample Preparation: A solution of vancomycin is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of H₂O/D₂O.
-
1D NMR Spectroscopy:
-
¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.
-
¹³C NMR spectra are recorded to determine the chemical shifts of all carbon atoms.
-
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish correlations between nuclei:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within individual amino acid residues and the sugar moieties.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the individual structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing critical information about the three-dimensional structure and stereochemistry.
-
-
Data Analysis: The comprehensive set of NMR data is analyzed to piece together the complete chemical structure and deduce the relative stereochemistry of the various chiral centers.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Methodology:
-
Crystallization:
-
A supersaturated solution of vancomycin or a vancomycin-ligand complex is prepared.
-
Crystallization is induced by methods such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or cooling. A reported method for crystallizing a vancomycin-N-acetyl-D-Ala-D-Ala complex involved the sitting-drop vapor-diffusion method using an imidazole maleic buffer at pH 7.6.
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis).
-
The initial structural model is refined to best fit the experimental data, yielding a detailed three-dimensional structure with precise bond lengths, bond angles, and stereochemical information.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the stereoisomers of vancomycin or to analyze its enantiomeric purity.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is chosen. Vancomycin itself can be used as a chiral selector, either bonded to a solid support or as a chiral mobile phase additive.
-
Mobile Phase Preparation: A suitable mobile phase is prepared, which can be a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving separation.
-
Chromatographic Conditions:
-
The sample is injected onto the HPLC system.
-
The mobile phase is pumped through the column at a constant flow rate.
-
The separation of the stereoisomers is monitored using a suitable detector (e.g., UV-Vis).
-
-
Data Analysis: The retention times of the different stereoisomers are used to assess the purity and composition of the sample.
Visualizations
To further elucidate the complex relationships within the vancomycin molecule and its mechanism of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. JPH05244964A - Method for crystallizing vancomycin-based antibiotic - Google Patents [patents.google.com]
- 7. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Vancomycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
Introduction
Vancomycin, a glycopeptide antibiotic derived from Amycolatopsis orientalis, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria.[1] Its bactericidal activity is primarily achieved by inhibiting the synthesis of the bacterial cell wall.[2] This technical guide provides an in-depth overview of vancomycin's spectrum of activity against a range of Gram-positive pathogens, details the methodologies for its susceptibility testing, and illustrates its mechanism of action and the primary mechanism of resistance. This document is intended for researchers, scientists, and drug development professionals.
Spectrum of Activity
Vancomycin is effective against a wide array of Gram-positive bacteria, although its use is often reserved for infections caused by strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It is important to note that vancomycin is not active against Gram-negative bacteria, as their outer membrane is impermeable to the large glycopeptide molecule.[4][5]
The following tables summarize the in vitro activity of vancomycin against various clinically significant Gram-positive bacteria, presenting Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Vancomycin MIC Distribution for Staphylococci and Enterococci
| Bacterial Species | No. of Isolates | Vancomycin MIC Range (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 35,458 | Not Specified | 1 | 1 | [6] |
| Methicillin-Resistant S. aureus (MRSA) | 100 | ≤2 - 8 | Not Specified | Not Specified | [7] |
| Coagulase-Negative Staphylococci (CoNS) | 5,902 | Not Specified | 1 | 2 | [6] |
| Enterococcus faecium | 3,315 | Not Specified | >128 | >128 | [6] |
| Enterococcus faecalis | Not Specified | 0.5 - 2.0 | Not Specified | Not Specified | [8] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 15 (vanA) | 64 - 256 | Not Specified | Not Specified | [9] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 49 (vanA) | 64 - 256 | Not Specified | Not Specified | [9] |
| Vancomycin-Resistant Enterococcus faecalis (vanB) | 8 | 64 - 128 | Not Specified | Not Specified | [9] |
Table 2: Vancomycin MIC Distribution for Other Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | Vancomycin MIC Range (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 22,103 | Not Specified | 0.25 | 0.5 | [6] |
| Viridans Group Streptococci | 14,981 | Not Specified | Not Specified | Not Specified | [10] |
| Listeria monocytogenes | 84 | All susceptible | Not Specified | Not Specified | [11] |
| Clostridium difficile | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the second stage of cell wall synthesis in susceptible Gram-positive bacteria.[4][13] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[1][5] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising the integrity of the bacterial cell wall.[5][13] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[14]
Figure 1: Mechanism of action of vancomycin.
Mechanisms of Resistance
The most significant mechanism of acquired resistance to vancomycin in Gram-positive bacteria, particularly in enterococci, involves the alteration of the drug's target site.[14] This is exemplified by the VanA phenotype, which confers high-level resistance to both vancomycin and teicoplanin.[2] The vanA gene cluster encodes enzymes that modify the peptidoglycan precursor. The VanH dehydrogenase reduces pyruvate to D-lactate (D-Lac), and the VanA ligase catalyzes the formation of a D-alanyl-D-lactate depsipeptide, which replaces the native D-Ala-D-Ala dipeptide.[15] This substitution significantly reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[15]
Figure 2: VanA-type resistance mechanism to vancomycin.
Experimental Protocols: Broth Microdilution for Vancomycin Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducible and accurate results.[16] The broth microdilution method is a reference standard for determining the MIC of vancomycin.[17]
Objective: To determine the minimum inhibitory concentration (MIC) of vancomycin against a bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride powder, analytical grade
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL.
-
Preparation of Vancomycin Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the bacterial isolate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:20 in CAMHB.[18]
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the vancomycin dilutions.
-
The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (CAMHB with inoculum, no vancomycin) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours (24 hours for staphylococci).[16][18]
-
Reading the Results:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.
-
Figure 3: Experimental workflow for broth microdilution susceptibility testing.
Vancomycin remains a critical therapeutic agent for the management of severe Gram-positive infections. A thorough understanding of its spectrum of activity, mechanism of action, and the molecular basis of resistance is essential for its judicious clinical use and for the development of novel strategies to combat emerging resistance. Standardized susceptibility testing methodologies are paramount for guiding appropriate patient therapy and for ongoing surveillance of resistance trends.
References
- 1. Vancomycin Mechanism - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. Resistance mechanisms of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of vancomycin against epidemic Clostridium difficile strains in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 17. Accuracy of Commercial and Reference Susceptibility Testing Methods for Detecting Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
Early clinical trials and historical development of vancomycin
An In-depth Technical Guide to the Historical Development and Early Clinical Trials of Vancomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin, a glycopeptide antibiotic, has served as a critical weapon in the fight against serious Gram-positive bacterial infections for over six decades.[1][2] Its journey from a soil microorganism to a drug of last resort, and its subsequent resurgence as a first-line therapy for methicillin-resistant Staphylococcus aureus (MRSA), offers valuable insights into antibiotic development, the challenges of drug purification, and the inevitable emergence of resistance.[3][4] This technical guide provides a detailed examination of the historical development of vancomycin, focusing on its discovery, early purification methods, mechanism of action, and the pivotal early clinical trials that defined its initial therapeutic profile.
Discovery and Historical Timeline
Vancomycin's story begins in the 1950s, a period of intense antibiotic discovery.[5] Faced with the rapid emergence of penicillin-resistant staphylococci, Eli Lilly and Company initiated a program to find novel antimicrobial agents.[3][5] In 1952, a missionary in Borneo sent a soil sample to Dr. E. C. Kornfield, an organic chemist at Eli Lilly.[3][5] From this sample, an actinomycete bacterium, initially identified as Streptomyces orientalis (later renamed Amycolatopsis orientalis), was isolated.[6][7] This organism produced a substance, designated "compound 05865," which demonstrated potent activity against a wide range of Gram-positive bacteria.[5][8]
The compound, later given the generic name vancomycin (derived from "vanquish"), was fast-tracked for approval by the U.S. Food and Drug Administration (FDA) in 1958 due to the pressing need for effective treatments against penicillin-resistant S. aureus.[3][7]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Vancomycin: a history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Vancomycin - Wikipedia [en.wikipedia.org]
- 8. Vancomycin Revisited – 60 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of vancomycin hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Vancomycin Hydrochloride
Introduction
Vancomycin hydrochloride is a glycopeptide antibiotic derived from the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis).[1][2][3] It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[2][4] A thorough understanding of its physicochemical properties is paramount for drug development professionals, as these characteristics fundamentally influence the drug's formulation, stability, delivery, and clinical efficacy. This guide provides a comprehensive overview of the core physicochemical attributes of vancomycin hydrochloride, detailed experimental methodologies for their determination, and a visual representation of its mechanism of action.
Chemical and Physical Properties
Vancomycin hydrochloride is a complex tricyclic glycosylated peptide.[5] Its structure and fundamental properties are summarized below.
| Property | Value |
| Chemical Structure | (1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride[5] |
| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄·HCl (often cited as C₆₆H₇₆Cl₃N₉O₂₄)[4][5][6] |
| Molecular Weight | 1485.71 g/mol [7][8][9][10] |
| Appearance | Free-flowing, tan to brown powder; also described as a white to off-white or yellowish crystalline powder.[3][4][11] |
| Melting Point | Decomposes at >190°C.[4][6][12] |
| pH of Solution | 2.5 - 4.5 (for a 50 g/L aqueous solution at 25°C).[4] |
Solubility Profile
Vancomycin hydrochloride's solubility is a critical factor for its formulation, particularly for intravenous administration.
| Solvent | Solubility |
| Water | Very soluble; reported values include >100 mg/mL and 50 mg/mL.[4][6][11][13] |
| Methanol | Slightly soluble.[3][4][6] |
| Ethanol | Slightly soluble; moderately soluble in dilute ethanol.[4][11] |
| Dimethylsulfoxide (DMSO) | Slightly soluble to insoluble.[4][6][7] |
| Higher Alcohols, Acetone, Ethers | Insoluble.[3][11] |
According to the Biopharmaceutics Classification System (BCS), vancomycin is considered a highly soluble drug. Studies have shown its solubility is well above the boundary concentration of 1 mg/mL across the physiological pH range of 1.0 to 7.5 at 37°C.[11]
Dissociation Constants (pKa)
Vancomycin is an amphoteric molecule with multiple ionizable groups, leading to several pKa values. These values are crucial for understanding its charge state and solubility at different pH levels.
| pKa Value | Description |
| 2.18 - 2.99 | Attributed to the carboxylic acid group.[8][11][14] |
| 7.75 | Amine group of the vancosamine sugar.[11][14] |
| 8.89 | Amine group.[11][14] |
| 9.59 - 9.89 | Attributed to a basic group.[8][11] |
| 10.4 | Phenolic hydroxyl group.[11] |
| 12.0 | Phenolic hydroxyl group.[11] |
Stability Profile
The stability of vancomycin hydrochloride is dependent on temperature, pH, and concentration.
| Condition | Stability Finding |
| Dry State | Relatively stable.[4] |
| Aqueous Solution (pH) | Most stable at pH 3-5.[15] It degrades completely within 2 hours under highly acidic or basic conditions.[16] |
| Refrigerated (2-8°C) | Solutions of 5-10 mg/mL in PVC bags are stable for at least 58 days.[17][18] Oral solutions can be stable for up to 180 days.[16] |
| Room Temperature (~22-25°C) | A 5 mg/mL solution in a PVC bag is stable for 48 hours.[17] Oral solutions are stable for 30 days.[16] |
| Elevated Temperature (37°C) | A high concentration solution (83 mg/mL) in 5% dextrose is stable for 72 hours.[17][19] |
Mechanism of Action
Vancomycin exerts its bactericidal effect primarily by inhibiting the synthesis of the bacterial cell wall.[5][20][21] It targets Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors.[20][22] This binding physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for elongating and cross-linking the peptidoglycan chains.[2][20] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][5]
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Experimental Protocols
The determination of physicochemical properties requires standardized and validated experimental protocols.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is widely used to determine the equilibrium solubility of a substance in various media, which is essential for BCS classification.[23]
Methodology:
-
Preparation: Prepare aqueous buffer solutions across a relevant pH range (e.g., pH 1.2 to 6.8 for BCS studies).[23]
-
Addition of API: Add an excess amount of vancomycin hydrochloride powder to a known volume of each buffer solution in sealed glass vials. This ensures that a saturated solution is formed.
-
Equilibration: Place the vials in a mechanical agitator or shaking water bath maintained at a constant temperature (e.g., 37 ± 1°C).[11][23] Agitate the samples for a predetermined period (e.g., 24 hours) sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant, typically by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Analyze the clear filtrate to determine the concentration of dissolved vancomycin hydrochloride using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
Caption: Experimental workflow for solubility determination.
Stability Analysis using HPLC
A stability-indicating HPLC method is crucial for accurately quantifying the drug and monitoring its degradation over time.
Methodology:
-
Method Development & Validation: Develop an HPLC method (typically reverse-phase) capable of separating vancomycin from its potential degradation products. Validate the method according to regulatory guidelines for parameters such as linearity, precision, accuracy, and specificity.[16][17]
-
Forced Degradation: To prove the method is "stability-indicating," subject vancomycin solutions to stress conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, and light).[17] The method must demonstrate that the degradation product peaks do not interfere with the peak of the intact vancomycin.
-
Stability Study Setup: Prepare solutions of vancomycin hydrochloride at known concentrations in the desired solvents or formulations. Store these samples under controlled conditions (e.g., 5 ± 3°C for refrigeration, 25°C/60% RH for room temperature).
-
Sample Analysis: At specified time intervals (e.g., day 0, 7, 14, 30, 60), withdraw samples from each storage condition.
-
Quantification: Analyze the samples using the validated HPLC method. The concentration of vancomycin at each time point is determined by comparing its peak area to that of a standard calibration curve. Stability is typically defined as the retention of at least 90% of the initial concentration.[18]
Caption: Experimental workflow for HPLC stability analysis.
Conclusion
The physicochemical properties of vancomycin hydrochloride define its behavior as a pharmaceutical product. Its high water solubility facilitates intravenous formulation, while its stability profile, heavily influenced by pH and temperature, dictates storage and handling requirements. The multiple pKa values indicate a complex pH-dependent charge state that can influence interactions and solubility. A comprehensive characterization of these properties, using robust experimental protocols, is essential for the development of safe, stable, and effective vancomycin hydrochloride formulations for clinical use.
References
- 1. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Vancomycin Hydrochloride - LKT Labs [lktlabs.com]
- 4. Vancomycin hydrochloride | 1404-93-9 [chemicalbook.com]
- 5. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1404-93-9 CAS MSDS (Vancomycin hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vancomycin HCl | Antibiotics | Tocris Bioscience [tocris.com]
- 10. scbt.com [scbt.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. chemwhat.com [chemwhat.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ejhp.bmj.com [ejhp.bmj.com]
- 20. Vancomycin - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Vancomycin Analogues: A Technical Guide to Structural Modifications and Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of vancomycin, a critical last-resort antibiotic, and the structural modifications that have led to the development of potent analogues. Faced with the growing threat of antimicrobial resistance, researchers have strategically altered the vancomycin scaffold to enhance its efficacy, broaden its spectrum of activity, and overcome resistance mechanisms. This document details these modifications, their impact on antibacterial potency, and the experimental methodologies used for their evaluation.
The Vancomycin Core and Its Mechanism of Action
Vancomycin is a glycopeptide antibiotic produced by the soil bacterium Amycolatopsis orientalis.[1][2] Its complex structure consists of a heptapeptide core, which is glycosylated.[2][3] The primary mechanism of action for vancomycin is the inhibition of bacterial cell wall synthesis.[1][4] It achieves this by forming a network of five hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II.[5][6] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, leading to a weakened cell wall and eventual cell lysis.[1][4]
The Rise of Vancomycin Resistance
The primary mechanism of clinical resistance to vancomycin involves a modification of the drug's target.[5][7] Bacteria, particularly enterococci and staphylococci, acquire genes (such as the vanA gene cluster) that enable them to synthesize altered peptidoglycan precursors.[8][9] In these resistant strains, the terminal D-Ala-D-Ala dipeptide is replaced with D-alanyl-D-lactate (D-Ala-D-Lac) or, less commonly, D-alanyl-D-serine (D-Ala-D-Ser).[5][9][10] This single atomic substitution—an ester bond replacing a peptide bond—results in the loss of a key hydrogen bond interaction, reducing vancomycin's binding affinity by approximately 1,000-fold and rendering it ineffective.[7][11][12]
Structural Modifications of Vancomycin
To combat resistance and improve the antibiotic's properties, researchers have focused on several key modification sites on the vancomycin molecule: the vancosamine amino group, the C-terminus, the N-terminus, and the resorcinol moiety.[13] These modifications have led to the development of new generations of glycopeptide antibiotics with enhanced capabilities.
Second-Generation Lipoglycopeptides
A major advancement in vancomycin analogues has been the development of lipoglycopeptides.[14] These semi-synthetic derivatives are characterized by the addition of a lipophilic side chain, which confers several advantages, including an extended half-life and an enhanced mechanism of action.[15][16][17] The lipophilic tail helps to anchor the molecule to the bacterial cell membrane, increasing the local concentration of the drug and, in some cases, directly disrupting membrane integrity.[16][17][18]
-
Telavancin : This analogue features a lipophilic side chain attached to the vancosamine sugar.[19] Telavancin exhibits a dual mechanism of action: it inhibits cell wall synthesis by binding to Lipid II and also disrupts bacterial membrane potential and increases membrane permeability.[20][21][22] This leads to rapid, concentration-dependent bactericidal activity.[22]
-
Dalbavancin : A derivative of the teicoplanin-like A40926, dalbavancin is a lipoglycopeptide with an exceptionally long half-life, allowing for once-weekly dosing.[2][19][23] Its mechanism is similar to other glycopeptides, primarily inhibiting cell wall synthesis.[24] The lipophilic side chain enhances its activity against many Gram-positive bacteria.[17]
-
Oritavancin : Oritavancin is distinguished by its multiple mechanisms of action.[25][26] It inhibits transglycosylation by binding to the D-Ala-D-Ala terminus and also inhibits the transpeptidation (cross-linking) step by binding to the pentaglycyl bridge of peptidoglycan precursors.[25][27][28] Furthermore, the presence of a 4'-chlorobiphenylmethyl group allows it to disrupt the bacterial cell membrane, causing depolarization and rapid cell death.[25][26] This multifaceted attack contributes to its potent activity against vancomycin-resistant strains.[25][26]
Other Key Structural Modifications
Beyond the addition of lipophilic tails, other strategic modifications have yielded promising results:
-
C-Terminus Modifications : Attaching positively charged moieties, such as quaternary ammonium or guanidine groups, to the C-terminus can introduce a new mechanism of action.[6][7] These modifications can induce bacterial cell permeability, likely through interactions with teichoic acids in the cell envelope.[7] When combined with other modifications, such as a chlorobiphenylmethyl (CBP) group, these analogues display potent, synergistic activity against highly resistant strains like VanA-type VRE.[7][12]
-
Aglycone "Pocket" Modifications : To directly address the D-Ala-D-Lac basis of resistance, researchers have re-engineered the vancomycin binding pocket. By making single-atom substitutions in the peptide backbone (e.g., replacing a key carbonyl oxygen with an NH group), analogues have been created that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini.[12][29] This restores activity against vancomycin-resistant bacteria.[29]
-
Conjugation Strategies : Vancomycin has been conjugated with other molecules, such as antimicrobial peptides or moieties that inhibit metallo-β-lactamases, to create hybrid antibiotics with expanded activity spectra.[1][30] For instance, conjugating vancomycin with a triazolylthioacetamide molecule has been shown to increase its effectiveness against certain resistant Gram-negative strains.[30]
Quantitative Data on Antibacterial Activity
The efficacy of vancomycin analogues is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The tables below summarize representative MIC values for vancomycin and its key analogues against clinically relevant Gram-positive pathogens.
Table 1: MICs against Vancomycin-Susceptible Strains (µg/mL)
| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| Telavancin | ≤0.06 - 0.5 | ≤0.06 - 0.5 | 0.25 - 1 |
| Dalbavancin | ≤0.06 - 0.12 | ≤0.06 - 0.12 | 0.12 - 0.5 |
| Oritavancin | ≤0.03 - 0.12 | ≤0.03 - 0.12 | 0.06 - 0.25 |
Note: Data compiled from multiple sources.[16] Ranges reflect variations between studies and specific strains.
Table 2: MICs against Vancomycin-Resistant Strains (µg/mL)
| Antibiotic | S. aureus (VISA) | S. aureus (VRSA) | E. faecium (VRE, VanA) |
| Vancomycin | 4 - 16 | ≥32 | ≥64 |
| Telavancin | 0.25 - 1 | >8 | >8 |
| Dalbavancin | 0.06 - 0.25 | >8 | >32 |
| Oritavancin | 0.06 - 0.25 | 0.5 - 2 | 0.06 - 0.5 |
| G3-CBP-Vancomycin* | N/A | 0.15 | 0.06 - 0.15 |
G3-CBP-Vancomycin is an experimental analogue with combined peripheral modifications.[7] N/A: Data not available. Data compiled from multiple sources.[7][16][31]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method used to determine the in vitro susceptibility of bacteria to a specific antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the antibiotic in a liquid growth medium. After a defined incubation period, the lowest concentration of the antibiotic that inhibits visible growth is recorded as the MIC.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial isolate in logarithmic growth phase
-
Antibiotic stock solution of known concentration
-
Sterile diluents (e.g., sterile water, DMSO)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the vancomycin analogue in a suitable solvent. b. Perform serial twofold dilutions of the antibiotic stock solution in MHB directly in the wells of a 96-well plate. Typically, 10-12 dilutions are prepared to cover a clinically relevant concentration range. c. The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an agar plate culture. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only uninoculated broth). b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (a clear well). c. The growth control well should show distinct turbidity, and the sterility control should remain clear.
Conclusion
The structural modification of vancomycin represents a highly successful strategy in the ongoing battle against antimicrobial resistance. By introducing lipophilic side chains, re-engineering the binding pocket, and adding moieties that confer additional mechanisms of action, scientists have developed a new generation of glycopeptide antibiotics with superior potency and activity against resistant pathogens. The development of telavancin, dalbavancin, and oritavancin exemplifies the clinical success of these approaches.[7][32] Future research will likely focus on combining these proven strategies to create even more durable and potent antibiotics, capable of combating the most challenging multidrug-resistant infections.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Old and New Glycopeptide Antibiotics: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Peripheral modifications of [Ψ[CH2NH]Tpg4]vancomycin with added synergistic mechanisms of action provide durable and potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Old and new glycopeptide antibiotics: From product to gene and back in the post-genomic era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]
- 16. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lecturio.com [lecturio.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. journals.asm.org [journals.asm.org]
- 23. Dalbavancin - Wikipedia [en.wikipedia.org]
- 24. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Modified Vancomycin Molecule Confers Potent Inhibitory Efficacy against Resistant Bacteria Mediated by Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Vancomycin in Serum
These application notes provide detailed methodologies for the quantitative determination of vancomycin in human serum using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of vancomycin.
Introduction
Vancomycin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Therapeutic drug monitoring of vancomycin is crucial to ensure its efficacy while minimizing the risk of dose-related toxicities such as nephrotoxicity and ototoxicity.[1] High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is a robust and reliable analytical technique for the quantification of vancomycin in biological matrices like serum.[2] This document outlines various HPLC methods, including detailed sample preparation protocols and chromatographic conditions.
I. Sample Preparation Methodologies
The accurate quantification of vancomycin in serum necessitates the removal of endogenous interfering substances, primarily proteins. The most common techniques are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup.[3] It involves the addition of a precipitating agent to the serum sample to denature and pelletize proteins, followed by centrifugation to collect the supernatant containing the analyte of interest.
Protocol 1: Protein Precipitation using Perchloric Acid
This protocol is adapted from a validated HPLC-UV method.[2][4]
Materials:
-
Human serum sample
-
Vancomycin standard solutions
-
Internal Standard (IS) solution (e.g., Acetaminophen, 25 µg/mL)[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 0.5 mL of the serum sample into a microcentrifuge tube.
-
Add 0.5 mL of the internal standard solution.[2]
-
To precipitate the plasma proteins, add 50 µL of 70% perchloric acid.[2] Alternatively, for a 300 µL plasma sample, 105 µL of 10% perchloric acid can be used.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[2]
-
Centrifuge the sample at 12,000 rpm for 10-15 minutes.[2]
-
Carefully collect the supernatant.
-
Inject a portion of the supernatant (e.g., 30 µL) into the HPLC system for analysis.[4]
Protocol 2: Protein Precipitation using Acetonitrile
This protocol is based on methods utilizing acetonitrile as the precipitating agent.[5][6]
Materials:
-
Human serum sample
-
Vancomycin standard solutions
-
Internal Standard (IS) solution (prepared in acetonitrile)
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the serum sample into a microcentrifuge tube.[5]
-
Add 200 µL of acetonitrile containing the internal standard.[5]
-
Vortex the mixture for 30 seconds to 1 minute.[6]
-
Centrifuge the sample at 10,000 rpm for 10 minutes at room temperature.[6]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase before injection.[6]
Experimental Workflow: Protein Precipitation
Caption: Workflow for serum sample preparation using protein precipitation.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain either the analyte or the interferences. Cation exchange SPE is a common choice for vancomycin extraction.[7]
Protocol 3: Solid-Phase Extraction (Cation Exchange)
This protocol is based on an LC-MS method for vancomycin determination.[7]
Materials:
-
Human serum sample
-
Vancomycin standard solutions
-
Internal Standard (IS) solution
-
Strong Cation Exchange (SCX) SPE cartridge
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Washing solution (e.g., acidic buffer)
-
Elution solution (e.g., basic methanolic solution)
-
SPE manifold
Procedure:
-
Conditioning: Pass methanol through the SCX SPE cartridge.
-
Equilibration: Pass deionized water through the cartridge.
-
Loading: Mix the serum sample with the internal standard and load it onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with an appropriate washing solution to remove unretained interferences.
-
Elution: Elute the vancomycin and internal standard from the cartridge using an elution solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Experimental Workflow: Solid-Phase Extraction
Caption: General workflow for solid-phase extraction of vancomycin from serum.
II. HPLC and LC-MS/MS Methods
Below are tables summarizing various published HPLC and LC-MS/MS methods for the quantification of vancomycin in serum.
HPLC-UV Methods
| Parameter | Method 1[2] | Method 2[4] | Method 3[8] |
| Column | Not Specified | C18 | Nucleosil C18 (250 mm x 4.6 mm, 10 µm) |
| Mobile Phase | Not Specified | Phosphate buffer and acetonitrile (90:10, v/v) | Acetonitrile and pH 2.2 phosphate buffer (20:80 v/v) |
| Flow Rate | Not Specified | 1 mL/min | 1.0 mL/min |
| Detection (UV) | Not Specified | 192 nm | 235 nm |
| Internal Standard | Acetaminophen | Caffeine | Ristocetin |
| Linearity Range | 1 to 30 µg/mL | 4.5–80 mg/L | Therapeutically useful concentrations |
| LOQ | 1 µg/mL | Not Specified | Not Specified |
| LOD | 300 ng/mL | Not Specified | Not Specified |
| Retention Time | Not Specified | Vancomycin: 6.2 min, IS: 8.7 min | Vancomycin: 6.1 min |
LC-MS/MS Methods
| Parameter | Method 4[9] | Method 5[7] |
| Column | Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) | Not Specified |
| Mobile Phase | Water (0.1% formic acid) and acetonitrile (0.1% formic acid) | Not Specified |
| Flow Rate | 0.5 mL/min | Not Specified |
| Detection | Mass Spectrometry (Positive ion electrospray) | Fourier Transform Mass Spectrometry |
| Internal Standard | Norvancomycin | Atenolol |
| Linearity Range | 1 to 2000 ng/mL | 0.05-10 µg/ml |
| LOQ | Not Specified | 0.005 µg/ml |
| LOD | Not Specified | 0.001 µg/ml |
| Recovery | Not Specified | 89.2-98.1% |
| Precision | Not Specified | Intra-day: 0.7-3.5%, Inter-day: 3.9-7.6% |
III. Method Validation Parameters
A summary of key validation parameters from the cited literature is presented below to facilitate method comparison.
| Parameter | Method A (HPLC-UV)[2] | Method B (HPLC-UV)[10] | Method C (LC-MS)[11] | Method D (LC-MS)[7] |
| Linearity (r²) | > 0.999 | Not Specified | Not Specified | Not Specified |
| Accuracy (%) | 90-105 | 1.3 (at LLQ) | Not Specified | Not Specified |
| Precision (CV%) | < 15 | 7.0 (at LLQ) | Repeatability: 2.8-7.5%, Intermediate Precision: 6.8-8.5% | Intra-day: 0.7-3.5%, Inter-day: 3.9-7.6% |
| LOQ | 1 µg/mL | 1 µg/mL | 0.2 ng/mL | 0.005 µg/ml |
| LOD | 300 ng/mL | Not Specified | 0.05 ng/mL | 0.001 µg/ml |
| Recovery (%) | Not Specified | Not Specified | 90.0-98.6 | 89.2-98.1 |
IV. Conclusion
The presented application notes and protocols provide a comprehensive overview of established HPLC-based methods for the quantification of vancomycin in serum. The choice of method, particularly the sample preparation technique and detection system, will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For routine therapeutic drug monitoring, HPLC-UV methods with protein precipitation offer a simple and cost-effective solution. For research applications requiring higher sensitivity and selectivity, LC-MS/MS coupled with solid-phase extraction is the preferred approach. It is imperative that any chosen method is fully validated in the end-user's laboratory to ensure reliable and accurate results.
References
- 1. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 2. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Vancomycin in Human Serum by Cyclodextrin-Micellar Electrokinetic Capillary Chromatography (CD-MEKC) and Application for PDAP Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of vancomycin in serum by liquid chromatography-high resolution full scan mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sample cleanup using solid-phase dispersive extraction for determination of vancomycin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS in Vancomycin Therapeutic Drug Monitoring
Introduction
Vancomycin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria. Due to its narrow therapeutic index, therapeutic drug monitoring (TDM) of vancomycin is crucial to ensure efficacy while minimizing the risk of toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM, offering high sensitivity and specificity compared to traditional immunoassays.[1][3] These application notes provide a detailed protocol for the quantification of vancomycin in human serum or plasma using LC-MS/MS, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
This section outlines a typical LC-MS/MS protocol for vancomycin TDM, compiled from established methodologies.[4][5][6]
1. Sample Preparation
The most common method for sample preparation is protein precipitation due to its simplicity and effectiveness.[3][4][5][6][7]
-
Materials:
-
Patient serum or plasma samples
-
Internal Standard (IS) working solution (e.g., vancomycin-d3, norvancomycin, or a structurally similar compound like teicoplanin or atenolol)[8][9]
-
Precipitating agent (e.g., acetonitrile, methanol, or a mixture containing 0.1% formic acid)[3][9]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50-100 µL of patient sample, calibrators, or quality control (QC) samples into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 2-3 volumes of the cold precipitating agent.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
Chromatographic separation is essential to resolve vancomycin from endogenous matrix components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Typical Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.7-5 µm particle size).[3][5][7][8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3][5]
-
Flow Rate: 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.[5]
-
Column Temperature: 30-40 °C.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute vancomycin and then returned to the initial conditions for column re-equilibration.
-
3. Mass Spectrometry
A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Instrumentation: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Typical Conditions:
-
Ionization Mode: Positive ESI is universally used for vancomycin analysis.[3][8]
-
MRM Transitions: The doubly charged precursor ion [M+2H]²⁺ is often selected for vancomycin. Common transitions are:
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximal signal intensity.
-
Data Presentation: Quantitative Method Validation
The following tables summarize typical validation parameters for an LC-MS/MS method for vancomycin quantification, providing an overview of expected performance.
| Parameter | Typical Range | Reference |
| Linearity Range | 1 - 100 µg/mL | [1][3][10] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 µg/mL | [11][12] |
| Inter-assay Precision (CV%) | < 15% | [6][10] |
| Intra-assay Precision (CV%) | < 10% | [6] |
| Accuracy/Recovery | 85 - 115% | [6][10] |
Table 1: Summary of typical validation parameters for LC-MS/MS-based vancomycin therapeutic drug monitoring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Vancomycin | 725.8 | 144.2 | 20-30 | [8] |
| Vancomycin | 725.8 | 100.1 | 50-60 | [8] |
| Norvancomycin (IS) | 718.8 | 144.3 | 15-25 | [8] |
| Vancomycin-glycin (ISTD) | 753 | 1362 | 12 | [5] |
Table 2: Example of mass spectrometric parameters for vancomycin and common internal standards.
Visualizations
Experimental Workflow for Vancomycin TDM by LC-MS/MS
Caption: Workflow for vancomycin analysis by LC-MS/MS.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. lcms.cz [lcms.cz]
- 2. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple HPLC-MS/MS method for the therapeutic drug monitoring of six special-grade antimicrobials in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Novel LC-MS/MS method for plasma vancomycin: comparison with immunoassays and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Performance Liquid Chromatography—Mass Spectrometry Method for Simultaneous Determination of Vancomycin, Meropenem, and Valproate in Patients with Post-Craniotomy Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS method to determine vancomycin in plasma (total and unbound), urine and renal replacement therapy effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pediatric Vancomycin Dosage Calculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the calculation of vancomycin dosage in pediatric patients. The information is intended to guide researchers and clinicians in achieving therapeutic efficacy while minimizing the risk of toxicity.
Introduction
Vancomycin is a glycopeptide antibiotic crucial for treating serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Pediatric patients exhibit significant variability in vancomycin pharmacokinetics (PK) and pharmacodynamics (PD) due to developmental changes in renal function and body composition.[1][2] This variability necessitates a tailored dosing approach, moving away from traditional trough-based monitoring to a more precise area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio-guided strategy.[3][4] Recent guidelines advocate for targeting an AUC/MIC ratio of 400-600 mg*hr/L for serious MRSA infections to optimize clinical outcomes and reduce the risk of nephrotoxicity.[4][5]
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the PK/PD profile of vancomycin in children is fundamental for effective dosing.
Pharmacokinetics:
-
Absorption: Intravenous administration results in 100% bioavailability.[1]
-
Distribution: The volume of distribution (Vd) in children is more variable than in adults, ranging from 0.26 to 1.05 L/kg.[1]
-
Metabolism: Vancomycin undergoes very limited metabolism.[1]
-
Excretion: Primarily eliminated by the kidneys, with 80-90% excreted unchanged in the urine.[1] Clearance is generally higher in children compared to adults.[1]
Pharmacodynamics:
The key pharmacodynamic parameter for vancomycin efficacy is the ratio of the 24-hour area under the curve to the minimum inhibitory concentration (AUC24/MIC).[3] An AUC24/MIC ratio of ≥400 is associated with better clinical outcomes in patients with serious MRSA infections.[1][6]
Dosing Recommendations
Initial empiric dosing of vancomycin in pediatric patients is based on age and weight. However, these initial doses often require adjustment based on therapeutic drug monitoring (TDM).
Table 1: Initial Intravenous Vancomycin Dosing Recommendations for Pediatric Patients
| Age Group | Recommended Initial Dose | Dosing Interval | Maximum Initial Dose |
| 1–2 months | 15 mg/kg/dose | Every 6 hours | |
| 3 months – <12 years | 17.5 mg/kg/dose | Every 6 hours | 1000 mg/dose |
| ≥12 years | 15 mg/kg/dose | Every 6 hours | 1000 mg/dose |
Data sourced from Boston Children's Hospital guidelines.[7]
Note: For severe infections such as those involving the central nervous system (CNS), osteomyelitis, or in immunocompromised patients, a higher initial dose of 60 mg/kg/day divided into four doses is often recommended.[1] Doses ranging from 60 to 80 mg/kg/day may be necessary to achieve target AUC/MIC ratios.[5][6]
Therapeutic Drug Monitoring (TDM)
TDM is essential for optimizing vancomycin therapy. The current standard of care is shifting from trough concentration monitoring to AUC/MIC-based monitoring.[3][4] TDM should be performed for any patient expected to receive vancomycin for more than 48 hours.[7]
Table 2: Target Therapeutic Parameters for Vancomycin in Pediatric Patients
| Parameter | Target Range | Indication |
| AUC24/MIC | 400 - 600 mg*hr/L | Serious MRSA infections (e.g., bacteremia, endocarditis, pneumonia, osteomyelitis, meningitis) |
| Trough Concentration (alternative when AUC monitoring is not feasible) | 10 - 15 µg/mL | Mild to moderate infections |
| 15 - 20 µg/mL | Severe or complicated infections |
Data compiled from multiple sources.[3][4][7]
While trough concentrations have been used as a surrogate for AUC, studies have shown a poor correlation between the two in pediatric patients.[4][8] Therefore, direct AUC calculation is the preferred method.
Experimental Protocols
Protocol for AUC-Based Therapeutic Drug Monitoring
This protocol outlines the steps for determining the vancomycin AUC using a two-concentration method.
Objective: To calculate the patient-specific vancomycin AUC24 to guide dose adjustments.
Materials:
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Laboratory facilities for vancomycin serum concentration analysis
-
Pharmacokinetic calculation software or validated equations
Procedure:
-
Timing of Samples:
-
Obtain two blood samples after the patient has reached a steady state (typically after the third or fourth dose).
-
First Sample (Peak): Draw the first blood sample 1 to 2 hours after the completion of the vancomycin infusion. This allows for the distribution phase to be completed.[3]
-
Second Sample (Trough): Draw the second blood sample immediately (within 30 minutes) before the next scheduled dose.[9]
-
-
Sample Processing:
-
Collect blood samples in appropriate tubes.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
Transfer the serum to a labeled tube and send it for immediate analysis or store it according to laboratory protocols.
-
-
AUC Calculation:
-
Use the measured peak and trough concentrations, along with the dosing interval, to calculate the AUC for a single dosing interval (AUCtau).
-
The trapezoidal rule is a common method for this calculation.[10]
-
Calculate the 24-hour AUC (AUC24) by extrapolating the AUCtau. For example, if the dosing interval is 6 hours, AUC24 = AUCtau * 4.
-
-
Dose Adjustment:
-
If the calculated AUC24/MIC is outside the target range of 400-600 mg*hr/L, adjust the total daily dose proportionally.[10]
-
For example, if the calculated AUC24 is 300 mghr/L and the target is 400 mghr/L, the dose needs to be increased by approximately 33%.
-
Consult with a clinical pharmacist for individualized dose adjustments.[7]
-
-
Follow-up Monitoring:
Protocol for Continuous Infusion Vancomycin (CIV)
Objective: To maintain a steady-state serum vancomycin concentration to achieve the target AUC24.
Procedure:
-
Loading Dose:
-
Administer a loading dose of 15-20 mg/kg infused over one to two hours.[3]
-
-
Initiation of Continuous Infusion:
-
Immediately following the loading dose, start the continuous infusion.
-
A common starting maintenance dose is 60 mg/kg/day.[3]
-
-
Therapeutic Drug Monitoring:
-
Obtain a random vancomycin serum concentration 24 to 48 hours after the start of the infusion.
-
The target steady-state concentration (Css) can be calculated to correspond to the desired AUC24 (e.g., Css = AUC24 / 24). For a target AUC24 of 400-600 mg*hr/L, the target Css would be approximately 17-25 mg/L.
-
-
Dose Adjustment:
-
Adjust the infusion rate based on the measured serum concentration to achieve the target Css.
-
Visualizing Workflows and Pathways
The following diagrams illustrate key processes in pediatric vancomycin dosing.
Caption: Workflow for pediatric vancomycin dosing and monitoring.
Caption: Protocol for two-concentration AUC-based monitoring.
References
- 1. Vancomycin IV Dosing in Pediatrics • DoseMeRx [doseme-rx.com]
- 2. researchgate.net [researchgate.net]
- 3. med.unc.edu [med.unc.edu]
- 4. Comparison of Vancomycin Trough–Based and 24-Hour Area Under the Curve Over Minimum Inhibitory Concentration (AUC/MIC)–Based Therapeutic Drug Monitoring in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Vancomycin Dosing to Achieve Target Area Under the Curve in Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Vancomycin Dosing in Children Using Area-Under-the-Curve Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pediatric Vancomycin Dosing and Monitoring Recommendations | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 8. Frontiers | Clinical Application Value of Pharmacokinetic Parameters of Vancomycin in Children Treated in the Pediatric Intensive Care Unit [frontiersin.org]
- 9. moh.gov.sa [moh.gov.sa]
- 10. sanfordguide.com [sanfordguide.com]
Application Notes: Synergistic Effect of Vancomycin with Beta-Lactam Antibiotics
Introduction
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge, with infections associated with high rates of treatment failure and mortality.[[“]][2] Vancomycin has long been the primary therapeutic agent for serious MRSA infections.[3] However, concerns are growing regarding its clinical efficacy, particularly with the rise of strains exhibiting reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA).[3][4] This has spurred research into combination therapies to enhance bactericidal activity and improve clinical outcomes.[3][5] A promising strategy is the combination of vancomycin with beta-lactam antibiotics, which has demonstrated significant synergistic activity against various MRSA phenotypes in numerous in vitro and in vivo studies.[4][5][6]
Mechanism of Synergy
Vancomycin and beta-lactam antibiotics disrupt bacterial cell wall synthesis at different stages, and their combined action leads to a potent synergistic effect.[4][6] Vancomycin inhibits an early step, binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which blocks both transglycosylation and transpeptidation.[7] Beta-lactams, on the other hand, target the final step of peptidoglycan cross-linking by covalently binding to and inhibiting penicillin-binding proteins (PBPs).[8]
In MRSA, resistance to most beta-lactams is conferred by the expression of PBP2a, an alternative PBP that has a low affinity for these drugs, allowing cell wall synthesis to continue in their presence.[2][6] The synergistic mechanism is multifactorial:
-
Sequential Blockade: The combination creates a sequential blockade of the cell wall synthesis pathway, leading to more profound disruption than either agent alone.[6]
-
Enhanced Vancomycin Binding: Inhibition of PBPs by beta-lactams may alter the cell wall architecture, potentially facilitating vancomycin's access to its target sites.[9]
-
The "Seesaw Effect": A phenomenon has been observed where the development of vancomycin resistance, which often involves a thickened cell wall, can lead to increased susceptibility to beta-lactams.[4] This suggests that the alterations required for vancomycin resistance may compromise the effective functioning of PBP2a.[4]
Certain beta-lactams, like ceftaroline, exhibit intrinsic activity against MRSA by having a higher affinity for PBP2a, which contributes to an even more potent synergistic effect when combined with vancomycin.[6][10]
Caption: Mechanism of vancomycin and beta-lactam synergy.
Quantitative Data Summary
In vitro studies consistently demonstrate synergy through checkerboard and time-kill assays. Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤0.5 or a ≥2-log10 decrease in CFU/mL in combination therapy compared to the most active single agent in time-kill studies.[4][11]
Table 1: Synergy of Vancomycin and Oxacillin against Staphylococci
| Strain Type | No. of Strains Tested | No. of Strains Showing Synergy (FIC ≤0.5) | Fold Increase in Oxacillin Susceptibility | Reference |
|---|---|---|---|---|
| MRCNS & MRSA | 21 | 14 | Not Specified | [12][13] |
| MRSA | Not Specified | Not Specified | 2- to 96-fold | [13] |
| MRCNS | 8 | Not Specified | 5- to 670-fold | [13] |
| Staphylococci (Vancomycin MIC ≥4 µg/mL) | 59 | 30 | Not Specified | [4] |
MRCNS: Methicillin-resistant coagulase-negative staphylococci
Table 2: Synergy of Vancomycin with Various Beta-Lactams against MRSA Phenotypes
| Beta-Lactam | Strain Phenotype | Vancomycin MIC Reduction | Synergy in Time-Kill Assays | Reference |
|---|---|---|---|---|
| Ceftaroline | VSSA, hVISA, VISA | 4- to 16-fold | Yes, most active combination | [6] |
| Cefazolin | VSSA, hVISA, VISA | 4- to 16-fold | Yes | [6] |
| Cefepime | VSSA, hVISA, VISA | 4- to 16-fold | Yes | [6] |
| Nafcillin | VSSA, hVISA, VISA | 4- to 16-fold | Yes | [6] |
VSSA: Vancomycin-susceptible S. aureus; hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus.
Clinical Implications
The in vitro synergy translates to improved outcomes in some clinical settings. Retrospective studies and pilot randomized controlled trials suggest that combination therapy may lead to faster clearance of MRSA bacteremia compared to vancomycin monotherapy.[3][5] One study found that patients receiving combination therapy were more likely to achieve microbiological eradication.[3] Another pilot trial noted a reduction in the mean duration of bacteremia from 3.00 days in the standard therapy group to 1.94 days in the combination group.[5] While these findings are promising, larger clinical trials are needed to fully establish the role of this combination therapy in treating severe MRSA infections.[5][6]
Protocols: In Vitro Synergy Testing
Protocol 1: Checkerboard Microdilution Assay
This protocol determines the synergistic interaction between two antimicrobial agents by measuring the FIC index.[4][14][15]
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (MHB), vancomycin and beta-lactam antibiotic powders, bacterial isolate, spectrophotometer.
-
Antibiotic Preparation:
-
Prepare stock solutions of each antibiotic.
-
In a 96-well plate, perform serial two-fold dilutions of vancomycin along the x-axis (e.g., columns 1-10) and the beta-lactam along the y-axis (e.g., rows A-G).[16][17] Column 11 should contain dilutions of vancomycin only, and row H should contain dilutions of the beta-lactam only to determine their individual MICs. A well with no antibiotics serves as a positive growth control.
-
-
Inoculum Preparation:
-
Culture the test organism overnight.
-
Dilute the culture in MHB to match a 0.5 McFarland turbidity standard.
-
Further dilute to a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 18-24 hours.[16]
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.[17]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination: FIC Index = FIC A + FIC B.[4][14]
-
-
Interpretation:
Protocol 2: Time-Kill Assay
This protocol assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[6][11]
References
- 1. consensus.app [consensus.app]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vancomycin plus ceftaroline shows potent in vitro synergy and was successfully utilized to clear persistent daptomycin-non-susceptible MRSA bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin and oxacillin synergy for methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vancomycin and Oxacillin Synergy for Methicillin-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Vancomycin in the Management of Clostridioides difficile Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oral vancomycin in treating Clostridioides difficile infection (CDI). This document includes quantitative data on treatment regimens, detailed protocols for susceptibility testing, and visualizations of key pathways and workflows.
Introduction
Clostridioides difficile, a Gram-positive, spore-forming anaerobic bacterium, is a leading cause of antibiotic-associated diarrhea.[1] Oral vancomycin, a glycopeptide antibiotic, is a primary therapeutic agent for CDI. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] Due to its poor absorption in the gastrointestinal tract, oral vancomycin achieves high concentrations in the colon, directly targeting the site of infection.
Quantitative Data Summary
The following tables summarize the recommended dosages and reported efficacy of vancomycin in treating CDI, based on clinical guidelines and studies.
Table 1: Vancomycin Dosing Regimens for C. difficile Infection in Adults
| Clinical Scenario | Recommended Vancomycin Regimen | Duration of Therapy | Notes |
| Initial Episode (Non-severe) | 125 mg orally, 4 times daily | 10 days | Fidaxomicin is also a recommended first-line agent.[1][3] |
| Initial Episode (Severe) | 125 mg orally, 4 times daily | 10 days | Severity may be defined by WBC >15,000 cells/mL or serum creatinine ≥1.5 times baseline.[2][4] |
| Fulminant CDI | 500 mg orally, 4 times daily | 10 days | Often administered with intravenous metronidazole, especially if ileus is present.[4] |
| First Recurrence | 125 mg orally, 4 times daily in a tapered and pulsed regimen | Variable | Example taper: 125 mg 2x/day for 1 week, then 1x/day for 1 week, then every 2-3 days for 2-8 weeks.[2] |
| Second or Subsequent Recurrence | Vancomycin tapered and pulsed regimen (as above) | Variable | Fecal microbiota transplantation (FMT) is also a key recommendation for multiple recurrences.[3] |
| Prophylaxis (High-Risk Patients) | 125 mg orally, once daily | Duration of systemic antibiotic therapy + 5 days | Considered for patients with a recent history of CDI who require systemic antibiotics.[1] |
Table 2: Clinical Efficacy of Vancomycin in C. difficile Infection
| Study Type | Comparison | Outcome | Result |
| Randomized Controlled Trial | Vancomycin vs. Metronidazole (Severe CDI) | 30-day all-cause mortality | Vancomycin treatment was associated with a 4% lower mortality rate. |
| Systematic Review (Recurrent CDI) | Various Vancomycin regimens | Resolution of infection | Varied widely, from 19% to 58.3%.[5] |
| Retrospective Review | Low-dose (125 mg QID) vs. High-dose (≥250 mg QID) Vancomycin | Clinical improvement at 72 hours | 85% in the low-dose group vs. 86% in the high-dose group (no significant difference). |
| Clinical Trials | Vancomycin vs. Fidaxomicin | CDI recurrence rate | Recurrence was lower in patients treated with fidaxomicin (15%) compared to vancomycin (25%). |
Signaling Pathways and Mechanisms
Vancomycin's primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Experimental Protocols
Accurate determination of vancomycin susceptibility is crucial for surveillance and in cases of treatment failure. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for anaerobic bacteria susceptibility testing.
Protocol 1: Vancomycin Agar Dilution Susceptibility Testing (Reference Method)
This protocol is adapted from the CLSI M11 standard for anaerobic bacteria.
1. Media and Reagent Preparation:
-
Brucella Agar: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood according to the manufacturer's instructions.
-
Vancomycin Stock Solution (10 mg/mL): Aseptically dissolve vancomycin hydrochloride powder in sterile distilled water to a concentration of 10 mg/mL.[6][7] Filter-sterilize and store in aliquots at -20°C or below for up to one year.[6]
-
Agar Plate Preparation: a. Melt the supplemented Brucella agar and cool to 48-50°C in a water bath. b. Prepare serial twofold dilutions of the vancomycin stock solution. c. Add 1 part vancomycin dilution to 9 parts molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). d. Mix gently by inverting the tubes and pour 20-25 mL into 100 mm sterile petri dishes. e. Include a growth control plate (no antibiotic) with each batch. f. Allow plates to solidify at room temperature and then store in sealed bags at 2-8°C for up to one week.
2. Inoculum Preparation:
-
Subculture C. difficile isolates onto Brucella blood agar and incubate anaerobically at 35-37°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in a suitable broth (e.g., thioglycolate broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
3. Plate Inoculation and Incubation:
-
Using a multipoint inoculator (e.g., Steers replicator), inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding from the lowest to the highest vancomycin concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar) at 35-37°C for 48 hours.
4. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of vancomycin that completely inhibits visible growth. A faint haze or a single colony at the inoculation site is disregarded.
-
Include quality control strains such as Bacteroides fragilis ATCC 25285 with each run.
References
- 1. Updated Clinical Practice Guidelines for C difficile Infection in Adults [uspharmacist.com]
- 2. Clostridium Difficile Guidelines [ecosystem.tactuum.com]
- 3. idsociety.org [idsociety.org]
- 4. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 5. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. abo.com.pl [abo.com.pl]
Prophylactic Vancomycin in the Mitigation of Surgical Site Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the prophylactic use of vancomycin to prevent surgical site infections (SSIs), a significant cause of postoperative morbidity and mortality.[1][2] The following sections detail the current evidence base through quantitative data summaries, standardized experimental protocols derived from published literature, and visual diagrams illustrating key concepts and workflows.
Introduction
Surgical site infections are a major concern in healthcare, leading to increased patient suffering, prolonged hospital stays, and higher healthcare costs.[1][2] The rise of methicillin-resistant Staphylococcus aureus (MRSA) has prompted a reevaluation of standard prophylactic antibiotic regimens, with increasing interest in the role of vancomycin.[2][3] Vancomycin is a glycopeptide antibiotic that exhibits bactericidal activity primarily against Gram-positive bacteria by inhibiting cell wall synthesis. This document explores the evidence supporting both systemic and local (intrawound) administration of vancomycin as a prophylactic measure against SSIs. While some studies suggest a significant reduction in SSI rates with vancomycin use, particularly with local application in spinal and orthopedic surgeries, others show no significant benefit and highlight potential risks such as the development of resistant organisms.[1][3][4]
Data Presentation: Efficacy of Prophylactic Vancomycin
The following tables summarize quantitative data from meta-analyses and large-scale studies on the use of prophylactic vancomycin.
Table 1: Meta-Analysis of Intrawound Vancomycin Powder in Spinal Surgery
| Study (Year) | Total Patients | Vancomycin Group (n) | Control Group (n) | SSI Rate (Vancomycin) | SSI Rate (Control) | Relative Risk / Odds Ratio (95% CI) | Key Finding |
| Khan et al. (2014) | 5,092 | 2,518 | 2,574 | 1.3% | 4.1% | RR: 0.34 (0.17-0.66) | Significant reduction in SSIs with vancomycin powder, especially in instrumented spinal operations.[5] |
| Chi et al. (2018) | 17,321 | 7,423 | 9,898 | Not specified directly | Not specified directly | OR: 0.39 (P<0.01) | Intrawound vancomycin significantly reduces SSI incidence in spinal surgery, particularly with internal fixation.[6] |
| Hey et al. (2021) | 11,181 | Not specified directly | Not specified directly | Not specified directly | Not specified directly | OR: 0.34 (0.25-0.44) | Significantly lower deep SSI rates with intrawound vancomycin in instrumented spinal surgery.[7] |
| Abdullah et al. (2023) | 34,301 | 14,793 | 19,508 | Not specified directly | Not specified directly | P < 0.001 | Prophylactic vancomycin powder significantly reduces SSI incidence in spinal surgeries with internal fixation and deep tissue infections.[8] |
| Zale et al. (2023) | 2,171 | 795 | 1,376 | 1.26% | 1.45% | Not significant | No significant difference in SSIs in uninstrumented spine surgery.[9] |
Table 2: Clinical Studies on Systemic and Local Vancomycin Prophylaxis
| Study Type | Surgical Area | Vancomycin Administration | Comparison | Key Quantitative Finding |
| Randomized Controlled Trial | Arthroplasty | Systemic Vancomycin + Cefazolin | Placebo + Cefazolin | No significant difference in SSI rates (4.5% vs 3.5%).[10] |
| Rat Model Study | General Surgery | Local Vancomycin Powder | Systemic IV Vancomycin | Infection rate of 20% with local vancomycin vs. 100% with IV vancomycin.[11] |
| Multi-center Review | Adolescent Idiopathic Scoliosis | Local Vancomycin Powder | No Vancomycin | No significant reduction in SSIs (0.5% vs 0.8%).[4] |
| Cohort Study | Orthopedic Procedures | Local Vancomycin Powder | No Vancomycin | SSI rate of 2.9% in the vancomycin group vs. 10.7% in the control group.[12] |
Experimental Protocols
The following are generalized protocols for conducting clinical trials to evaluate the efficacy of prophylactic vancomycin, based on methodologies reported in the cited literature.
Protocol 1: Randomized Controlled Trial of Intrawound Vancomycin Powder in Spinal Fusion Surgery
1. Objective: To determine if the application of intrawound vancomycin powder at the time of surgical closure reduces the incidence of deep and superficial surgical site infections within 90 days post-surgery compared to a control group.
2. Study Population:
- Inclusion Criteria: Adult patients undergoing elective posterior instrumented spinal fusion.
- Exclusion Criteria: Known allergy to vancomycin, pre-existing infection, revision surgery for infection, and severe renal impairment.
3. Randomization and Blinding:
- Patients are randomly assigned to either the treatment group (vancomycin powder) or the control group (no powder or placebo).
- The surgeon and patient may be blinded to the treatment allocation. The powder (or lack thereof) is prepared by a third party.
4. Intervention:
- Treatment Group: Prior to fascial closure, 1-2 grams of sterile vancomycin powder is applied directly into the surgical wound.
- Control Group: No powder is applied to the surgical wound.
- Standard Prophylaxis: All patients in both groups receive standard systemic prophylactic antibiotics (e.g., cefazolin) administered within 60 minutes before the surgical incision.[13] For patients with a beta-lactam allergy, vancomycin may be considered as an alternative.[14]
5. Data Collection:
- Baseline demographics and clinical characteristics are recorded.
- Surgical details (duration, blood loss, levels fused) are documented.
- Patients are followed for a minimum of 90 days postoperatively.[7]
6. Outcome Measures:
- Primary Outcome: Incidence of SSI as defined by the Centers for Disease Control and Prevention (CDC) criteria within 90 days.
- Secondary Outcomes: Incidence of deep vs. superficial SSIs, microbial profile of any infections, and adverse events potentially related to vancomycin.
7. Statistical Analysis:
- The incidence of SSI between the two groups is compared using chi-squared or Fisher's exact test.
- Relative risk or odds ratios with 95% confidence intervals are calculated.
- A p-value of <0.05 is considered statistically significant.
Protocol 2: Observational Cohort Study of Systemic Vancomycin Prophylaxis in High-Risk Patients
1. Objective: To evaluate the effectiveness of adding systemic vancomycin to the standard prophylactic antibiotic regimen in reducing SSIs in high-risk patients (e.g., known MRSA colonization, history of MRSA infection, or patients in high-prevalence settings).[14][15]
2. Study Population:
- Inclusion Criteria: Patients undergoing specific procedures (e.g., cardiac, orthopedic with implants) who are identified as high-risk for MRSA infection.
- Exclusion Criteria: Known allergy to vancomycin, severe renal impairment.
3. Study Design: A prospective or retrospective cohort study comparing patients who received the combination prophylaxis (e.g., cefazolin + vancomycin) with a historical or concurrent control group that received standard prophylaxis alone.
4. Intervention:
- Vancomycin Cohort: Receives a weight-based dose of intravenous vancomycin (e.g., 15 mg/kg) in addition to the standard prophylactic antibiotic. The vancomycin infusion should begin within 120 minutes before the surgical incision.[16]
- Control Cohort: Receives the standard prophylactic antibiotic only (e.g., cefazolin).
5. Data Collection and Outcome Measures: Similar to Protocol 1, with a focus on SSI rates and the incidence of MRSA-specific SSIs.
6. Statistical Analysis:
- Infection rates are compared between the cohorts.
- Multivariable logistic regression may be used to adjust for potential confounding variables.
Visualizations
The following diagrams illustrate key concepts related to vancomycin prophylaxis.
Caption: Mechanism of action of vancomycin on bacterial cell wall synthesis.
Caption: Experimental workflow for a clinical trial on vancomycin prophylaxis.
References
- 1. aott.org.tr [aott.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The Efficacy of Prophylactic Vancomycin in Decreasing Surgical Site Infections in Adolescent Idiopathic Scoliosis Patients: A Large Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A meta-analysis of spinal surgical site infection and vancomycin powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Prophylactic Application of Vancomycin Powder in Preventing Surgical Site Infections After Spinal Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surgical site infection prophylaxis with intra-wound vancomycin powder for uninstrumented spine surgeries: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trial of Vancomycin and Cefazolin as Surgical Prophylaxis in Arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local Versus Systemic Antibiotics for Surgical Infection Prophylaxis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. school.wakehealth.edu [school.wakehealth.edu]
- 14. Antibiotic Prophylaxis to Prevent Surgical Site Infections | AAFP [aafp.org]
- 15. mdanderson.org [mdanderson.org]
- 16. ashp.org [ashp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Vancomycin Resistance in Enterococcus faecium
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome vancomycin resistance in Enterococcus faecium (VREf).
Troubleshooting Guides
This section addresses common issues encountered during VREf research.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results for Vancomycin | 1. Inoculum preparation variability.2. Improper incubation conditions (temperature, duration).3. Contamination of the bacterial culture.4. Degradation of vancomycin stock solution.5. Forgetting to account for the "fuzzy" zone edges with vancomycin-resistant enterococci.[1] | 1. Standardize inoculum to a 0.5 McFarland turbidity standard.2. Ensure incubator is calibrated and maintain a consistent 35°C for 16-20 hours.3. Streak a sample of the inoculum on a non-selective agar plate to check for purity.4. Prepare fresh vancomycin stock solutions regularly and store them at the recommended temperature.5. When reading zones, be aware that fuzzy edges can indicate resistance; consider any growth within the zone as significant.[1] |
| Checkerboard Assay Shows No Synergy with a Known Synergistic Combination | 1. Incorrect drug concentration ranges.2. Suboptimal bacterial inoculum density.3. Calculation errors in the Fractional Inhibitory Concentration (FIC) index. | 1. Ensure the concentration ranges of both drugs tested bracket their individual MICs.2. Use a standardized inoculum of approximately 5 x 10^5 CFU/mL.[2][3]3. Double-check the FIC index calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[3][4] |
| Failure to Detect vanA or vanB Genes by PCR in a Phenotypically Resistant Isolate | 1. Poor DNA extraction quality.2. PCR inhibitors present in the sample.3. Primer-template mismatch due to genetic variation.4. Presence of other vancomycin resistance genes (e.g., vanD, vanE, vanG). | 1. Use a validated DNA extraction kit for Gram-positive bacteria and assess DNA quality and quantity.2. Include a positive control with known vanA/vanB genes to rule out PCR inhibition.3. Design alternative primers targeting conserved regions of the van operon.4. If vanA and vanB are negative, consider screening for other less common van gene clusters.[5] |
| High Variability in in vivo Efficacy Studies | 1. Inconsistent infection establishment in the animal model.2. Variations in drug administration (dosing, timing, route).3. Differences in the host immune response. | 1. Standardize the bacterial challenge dose and route of infection.2. Ensure accurate and consistent drug formulation and administration.3. Use a sufficient number of animals per group to account for biological variability and consider using immunosuppressed models for certain studies. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of vancomycin resistance in Enterococcus faecium?
The most common mechanism of acquired vancomycin resistance in E. faecium is the alteration of the peptidoglycan precursor target. The terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide is replaced by D-Alanine-D-Lactate (D-Ala-D-Lac), which has a much lower binding affinity for vancomycin.[5] This change is mediated by the acquisition of gene clusters, most commonly vanA or vanB.[6]
2. What are the current first-line treatments for invasive VREf infections?
Linezolid and daptomycin are the two primary agents used for treating invasive VREf infections.[7] However, resistance to both of these last-resort antibiotics is emerging, necessitating the exploration of alternative and combination therapies.[6]
3. What are some promising combination therapies to overcome vancomycin resistance?
Several combination therapies have shown promise in vitro and in clinical settings. These include:
-
Daptomycin plus a β-lactam (e.g., ampicillin or ceftaroline): β-lactams can enhance the activity of daptomycin against VREf.[8]
-
Quinupristin-dalfopristin with other agents: Combinations with doxycycline and ampicillin-sulbactam have demonstrated synergy.[2]
-
Oritavancin and fosfomycin: This combination has shown synergistic effects against VREf isolates.[4]
4. What is the checkerboard assay and how is synergy defined?
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[3] Synergy is typically defined by the Fractional Inhibitory Concentration Index (FICI), calculated as: FICI = FIC of Drug A + FIC of Drug B.
5. Are there non-antibiotic approaches being explored to combat VREf?
Yes, several novel non-antibiotic strategies are under investigation:
-
Fecal Microbiota Transplantation (FMT): FMT aims to restore a healthy gut microbiota to decolonize VREf. Success rates for VRE decolonization have been reported to be as high as 100% at 6 months post-treatment in some studies.[10][11]
-
Bacteriophage (Phage) Therapy: Phages are viruses that specifically infect and kill bacteria. Phage therapy is being explored as a targeted approach to eliminate VREf infections.[12][13]
Quantitative Data on Therapeutic Strategies
Table 1: In Vitro Synergy of Combination Therapies against VREf
| Drug Combination | VREf Isolates Tested (n) | Synergy (FICI ≤ 0.5) | Additive/Indifference (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) | Reference |
| Quinupristin-dalfopristin + Ampicillin-sulbactam | 12 | 100% | 0% | 0% | [2] |
| Quinupristin-dalfopristin + Doxycycline | 12 | 8.3% | 91.7% | 0% | [2] |
| Oritavancin + Fosfomycin | 10 | 80% | 20% | 0% | [4] |
Table 2: Efficacy of Daptomycin vs. Linezolid for VREf Bacteremia
| Study | Treatment Arms | Primary Outcome | Key Finding |
| Multicenter retrospective study | Daptomycin vs. Linezolid | 14-day mortality | Higher dose daptomycin (≥9mg/kg) had comparable mortality rates to linezolid.[14][15] |
| Retrospective study | Daptomycin vs. Linezolid | Clinical success | No significant difference in clinical success rates between the two drugs. |
Table 3: Efficacy of Fecal Microbiota Transplantation (FMT) for VREf Decolonization
| Study | Number of VREf Carriers | Decolonization Success Rate at 1 Month | Decolonization Success Rate at 3 Months | Decolonization Success Rate at 6 Months |
| Prospective Study | 15 | 66.7% | 92.9% | 100%[10][11] |
| Outbreak Setting | 8 | Not Reported | 87.5% | Not Reported[16] |
| Prospective Comparative Trial | 15 (FMT group) | 13% | 36% | Not Reported[17] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of two antimicrobial agents against E. faecium.
Materials:
-
VREf isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial agents A and B (stock solutions of known concentration)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the VREf isolate on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[2][3]
-
-
Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of drug A and drug B in CAMHB.
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of drug A dilutions horizontally across the plate and 50 µL of drug B dilutions vertically, creating a matrix of drug combinations.
-
Include wells with each drug alone for MIC determination and a growth control well without any drug.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.
-
Interpret the results as synergy (FICI ≤ 0.5), additive/indifference (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[3][4][9]
-
Protocol 2: Experimental Workflow for Identifying Novel Anti-VREf Compounds
This protocol provides a general workflow for screening and identifying new compounds with activity against VREf.
1. Primary Screening:
- Utilize a high-throughput screening (HTS) platform to test a library of compounds (e.g., natural products, synthetic molecules, FDA-approved drugs) against a VREf strain.
- Perform the initial screen at a single high concentration to identify "hits" that inhibit bacterial growth.
2. Hit Confirmation and Dose-Response:
- Re-test the initial hits to confirm their activity.
- Perform dose-response assays to determine the MIC of the confirmed hits.
3. Secondary Assays:
- Spectrum of Activity: Test the active compounds against a panel of clinical VREf isolates and other bacterial species to determine their spectrum of activity.
- Cytotoxicity: Evaluate the toxicity of the compounds against mammalian cell lines to assess their potential for therapeutic use.
- Mechanism of Action Studies: Investigate how the compounds inhibit bacterial growth (e.g., cell wall synthesis, protein synthesis, DNA replication).
4. Synergy Testing:
- Perform checkerboard assays (as described in Protocol 1) to evaluate the synergistic potential of the novel compounds with existing antibiotics like vancomycin, daptomycin, or linezolid.
5. In vivo Efficacy:
- Test the most promising compounds in an appropriate animal model of VREf infection (e.g., murine bacteremia or peritonitis model) to evaluate their in vivo efficacy.
Visualizations
Caption: VanA-mediated vancomycin resistance signaling pathway.
Caption: Workflow for identifying novel anti-VREf compounds.
References
- 1. EUCAST: Vancomycin susceptibility testing in Enterococcus faecalis and E. faecium using MIC gradient tests [eucast.org]
- 2. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. arts.units.it [arts.units.it]
- 5. VanD-Type Vancomycin-Resistant Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin-Resistant E. faecium: Addressing Global and Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. 286. The Effect of Fecal Microbiota Transplantation on Decolonization of Multidrug-resistant Organisms in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Bacteriophage Therapy as a Promising Alternative for Antibiotic-Resistant Enterococcus faecium: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drgermophile.com [drgermophile.com]
- 15. researchgate.net [researchgate.net]
- 16. Fecal microbiota transplantation to eradicate vancomycin-resistant enterococci colonization in case of an outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Fecal Microbiota Transplantation for Clearance of Multidrug-Resistant Organisms under Multiple Comorbidities: A Prospective Comparative Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vancomycin-Induced Nephrotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing vancomycin-induced nephrotoxicity (VIN) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of vancomycin-induced nephrotoxicity?
A1: Vancomycin-induced nephrotoxicity is a multifactorial process primarily affecting the proximal renal tubules. The key mechanisms include:
-
Oxidative Stress: Vancomycin induces the production of reactive oxygen species (ROS), leading to cellular damage, lipid peroxidation, and mitochondrial dysfunction.[1][2][3]
-
Direct Tubular Toxicity and Apoptosis: Vancomycin accumulates in proximal tubule epithelial cells, triggering cellular apoptosis (programmed cell death).[3][4] This accumulation can lead to acute tubular necrosis.[3]
-
Inflammation: Vancomycin can induce an inflammatory response in the kidneys, characterized by the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.
-
Mitochondrial Dysfunction: Vancomycin can impair mitochondrial function, leading to decreased ATP production and further cellular stress.[3]
Q2: What are the established risk factors for developing VIN in clinical and pre-clinical models?
A2: Several factors can increase the risk of developing VIN. These include:
-
High Vancomycin Dose and Trough Concentrations: Higher doses (e.g., >4 g/day in humans) and elevated trough concentrations (especially >20 mg/L) are strongly associated with an increased risk of nephrotoxicity.[2][5]
-
Prolonged Duration of Therapy: Treatment durations, even those exceeding 7 days, increase the likelihood of kidney damage.[2]
-
Concomitant Nephrotoxic Agents: The simultaneous use of other drugs known to be harmful to the kidneys, such as aminoglycosides, piperacillin-tazobactam, and NSAIDs, can potentiate vancomycin's nephrotoxic effects.[6][7]
-
Pre-existing Renal Impairment: Subjects with underlying kidney disease are more susceptible to VIN.
-
Obesity: Obese individuals may be at a higher risk for developing vancomycin-associated kidney injury.[7]
-
Critical Illness: Patients in intensive care units (ICUs) are at a heightened risk.[7]
Q3: What are the recommended therapeutic drug monitoring (TDM) strategies for vancomycin to minimize nephrotoxicity?
A3: The current consensus guidelines recommend a shift from solely monitoring trough concentrations to an Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) guided dosing strategy.[8][9][10][11] The target AUC/MIC ratio is typically 400-600 to balance efficacy and safety.[8] Trough-only monitoring is still used, with target concentrations generally between 10-20 µg/mL, depending on the severity of the infection.[10] However, trough levels above 15 µg/mL are associated with a higher risk of nephrotoxicity.[12]
Q4: What are the most promising urinary biomarkers for early detection of VIN in animal models?
A4: Several urinary biomarkers have shown promise for the early detection of VIN, often appearing before significant changes in serum creatinine. These include:
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and specific biomarker for proximal tubule injury that is upregulated in response to vancomycin-induced damage.[6][13]
-
Clusterin: Another biomarker that indicates tubular injury and has been shown to be elevated in preclinical models of VIN.[6]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): While also a marker of kidney injury, some studies suggest KIM-1 and clusterin may be earlier and more sensitive indicators of VIN.
Troubleshooting Guides
Animal Model Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in nephrotoxicity markers between animals in the same treatment group. | Inconsistent drug administration (e.g., intraperitoneal vs. intravenous). Dehydration in some animals. Genetic variability within the animal strain. | Ensure consistent route and technique of vancomycin administration.[6] Monitor and maintain adequate hydration in all animals. Use a genetically homogenous animal strain. |
| Failure to induce significant nephrotoxicity at expected doses. | Vancomycin dose is too low for the specific animal model and strain. Duration of treatment is too short. Incorrect route of administration for inducing toxicity. | Consult literature for appropriate dose ranges for the chosen species and strain (e.g., doses up to 450 mg/kg intraperitoneally in rats have been shown to induce nephrotoxicity).[6] Extend the duration of vancomycin treatment (e.g., 7 days or longer).[2] Consider the route of administration, as intravenous administration may be more potent in inducing nephrotoxicity than subcutaneous.[6] |
| Unexpected mortality in the vancomycin-treated group. | Vancomycin dose is too high, leading to systemic toxicity beyond nephrotoxicity. Severe dehydration and electrolyte imbalance. | Perform a dose-ranging study to determine the maximum tolerated dose. Ensure adequate fluid and electrolyte supplementation. Monitor animals closely for signs of distress. |
In Vitro Cell Culture Experiments (e.g., using HK-2 cells)
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent cell viability results with vancomycin treatment. | Variation in cell seeding density. Inconsistent vancomycin concentration in the media. Contamination of cell cultures. | Ensure a consistent number of cells are seeded in each well.[14] Prepare fresh vancomycin solutions for each experiment and ensure thorough mixing. Regularly check for and discard any contaminated cultures. |
| No significant cytotoxicity observed even at high vancomycin concentrations. | The cell line may be resistant to vancomycin-induced toxicity. The incubation time is too short. The endpoint assay is not sensitive enough. | Consider using a different, more sensitive renal proximal tubule cell line. Increase the duration of vancomycin exposure (e.g., 24, 48, or 72 hours).[5] Use multiple cytotoxicity assays that measure different cellular endpoints (e.g., apoptosis, necrosis, metabolic activity). |
| Difficulty in interpreting biomarker data (e.g., KIM-1). | The timing of sample collection is not optimal. The biomarker assay is not validated for the specific cell line. | Perform a time-course experiment to determine the optimal time point for biomarker measurement after vancomycin treatment. Validate the biomarker assay for your specific experimental conditions, including appropriate controls. |
Quantitative Data Summary
Table 1: Incidence of Vancomycin-Induced Nephrotoxicity (VIN) by Risk Factor
| Risk Factor | Incidence of VIN | Citation(s) |
| Conventional Doses | 10-20% | [1][2] |
| High Doses | 30-40% | [1][2] |
| Trough Levels >15 mg/L | Increased risk | [12] |
| Trough Levels >20 mg/L | Significant increase in risk | [2] |
| Concomitant Nephrotoxins | Potentiates risk | [6][7] |
| Duration >7 days | Increased risk | [2] |
Table 2: Comparison of Nephrotoxicity Rates with Different Vancomycin Monitoring Strategies
| Monitoring Strategy | Incidence of Nephrotoxicity | Citation(s) |
| Trough-Guided Monitoring | 15.9% - 20% | [8][11] |
| AUC-Guided Monitoring | 11.9% - 18% | [8][11] |
Table 3: Dose-Response Relationship of Vancomycin and Nephrotoxicity in Animal Models
| Animal Model | Vancomycin Dose | Observed Effect | Citation(s) |
| Rat | Up to 450 mg/kg (intraperitoneal) | Increased histopathological damage and urinary biomarkers | [6] |
| Rat | 150-350 mg/kg (intraperitoneal, twice daily for 4 days) | Determined as the nephrotoxic dose range | [6] |
| Dog | 15 mg/kg (intravenous, every 6 hours) | 17% all-cause Acute Kidney Injury (AKI) rate | [6] |
Experimental Protocols
Protocol 1: Induction of Vancomycin Nephrotoxicity in a Rat Model (Representative Protocol)
Objective: To establish a reproducible model of vancomycin-induced nephrotoxicity in rats for studying mechanisms and testing potential therapeutic interventions.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Vancomycin hydrochloride
-
Sterile 0.9% saline
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (for serum)
-
Urine collection tubes
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
House rats individually in metabolic cages for 24-hour urine collection at baseline.
-
Randomly divide rats into a control group and a vancomycin-treated group.
-
Control Group: Administer sterile 0.9% saline intraperitoneally (i.p.) once daily for 7 consecutive days.
-
Vancomycin Group: Dissolve vancomycin hydrochloride in sterile 0.9% saline to a final concentration of 100 mg/mL. Administer vancomycin at a dose of 200 mg/kg body weight i.p. once daily for 7 consecutive days.[15]
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
Collect 24-hour urine samples on specified days (e.g., day 3 and day 7) for biomarker analysis (e.g., KIM-1).
-
At the end of the treatment period (day 8, 24 hours after the last dose), anesthetize the rats and collect blood via cardiac puncture for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Euthanize the animals and harvest the kidneys for histopathological examination.
Protocol 2: In Vitro Assessment of Vancomycin Cytotoxicity in HK-2 Cells (Representative Protocol)
Objective: To evaluate the cytotoxic effects of vancomycin on a human proximal tubule epithelial cell line.
Materials:
-
HK-2 cells (human kidney proximal tubule epithelial cell line)
-
Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
Vancomycin hydrochloride
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Culture HK-2 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well.[14] Allow the cells to adhere and grow for 24-48 hours.
-
Prepare a stock solution of vancomycin in sterile water or culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., ranging from 0 to 10 mM).
-
Remove the existing culture medium from the 96-well plate and replace it with fresh medium containing the different concentrations of vancomycin. Include a vehicle control (medium without vancomycin).
-
Incubate the cells with vancomycin for 24 hours (or other desired time points).
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add the MTT reagent to each well, incubate, and then add a solubilizing agent before measuring the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA (Generalized Protocol)
Objective: To quantify the levels of KIM-1 in rodent urine samples as a biomarker of vancomycin-induced kidney injury.
Materials:
-
Rodent urine samples (collected and stored at -80°C)
-
Commercially available rat or mouse KIM-1 ELISA kit (e.g., from R&D Systems, MyBioSource, or Cusabio)[16][17]
-
Microplate reader
-
Pipettes and tips
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
Procedure:
-
Thaw the urine samples on ice. Centrifuge the samples to pellet any debris.
-
Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:
-
Prepare the KIM-1 standards and samples at the recommended dilutions.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate to allow the KIM-1 in the samples to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (often biotinylated).
-
Incubate and wash the plate.
-
Add an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash the plate.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Immediately read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of KIM-1 in the unknown urine samples.
-
Normalize the urinary KIM-1 concentration to urinary creatinine concentration to account for variations in urine dilution.
Visualizations
References
- 1. Review of vancomycin-induced renal toxicity: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin-induced nephrotoxicity: mechanism, incidence, risk factors and special populations. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kireportscommunity.org [kireportscommunity.org]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinnephrologyjournal.com [clinnephrologyjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Area-Under-Curve–Guided Versus Trough-Guided Monitoring of Vancomycin and Its Impact on Nephrotoxicity: A Systematic Re… [ouci.dntb.gov.ua]
- 10. Area-Under-Curve–Guided Versus Trough-Guided Monitoring of Vancomycin and Its Impact on Nephrotoxicity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence of Acute Kidney Injury in Trough and AUC/MIC Vancomycin Dosing Strategies in a Large Tertiary Care Center: A Retrospective Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incidence and Risk Factors for Vancomycin Nephrotoxicity in Acutely Ill Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doses, durations, and gender predict vancomycin-induced kidney injury in pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Vancomycin Exposures Associated with Elevations in Novel Urinary Biomarkers of Acute Kidney Injury in Vancomycin-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. mybiosource.com [mybiosource.com]
Technical Support Center: Vancomycin Infusion and Red Man Syndrome
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on mitigating Red Man Syndrome (RMS), also known as Vancomycin Infusion Reaction (VIR), during experimental and clinical use of vancomycin.
Frequently Asked Questions (FAQs)
Q1: What is Red Man Syndrome (RMS) and what is its underlying mechanism?
A1: Red Man Syndrome is an anaphylactoid, or pseudo-allergic, reaction primarily associated with the intravenous administration of vancomycin.[1][2] It is not a true IgE-mediated allergy.[1][3] The reaction is caused by the direct stimulation and degranulation of mast cells and basophils by vancomycin, leading to the release of histamine and other inflammatory mediators.[1][4][5] This histamine release causes vasodilation, resulting in the characteristic erythematous rash on the face, neck, and upper torso.[4] Recent studies have identified that vancomycin can activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7][8][9] The severity of the reaction often correlates with the dose and, most importantly, the rate of infusion.[1][10]
Q2: What are the primary symptoms and onset timing of RMS?
A2: The hallmark symptoms of RMS include a pruritic (itchy) and erythematous (red) rash that typically appears on the face, neck, and upper torso.[5] Other symptoms can include flushing, muscle spasms, chest pain, and hypotension.[1][2] Symptoms usually appear within 4 to 10 minutes after the start of an infusion or shortly after its completion.[2][5] However, delayed reactions have been observed in patients on prolonged therapy.[2][5]
Q3: How does the infusion rate of vancomycin affect the incidence of RMS?
A3: The infusion rate is a critical factor in the development of RMS.[1] Rapid infusions are strongly associated with a higher incidence and severity of the reaction.[1][11] Slower infusion rates allow for the drug to be administered more safely, minimizing the direct degranulation of mast cells.[5][12] For example, infusing a 1-gram dose over at least 60 minutes is a standard recommendation to minimize risk.[5][13]
Q4: What premedication strategies are effective in preventing RMS?
A4: Premedication with antihistamines is a key preventive strategy, especially for high-risk patients.[11]
-
H1 Blockers: Administration of an H1 blocker, such as diphenhydramine (25-50 mg, orally or IV) 30-60 minutes before the infusion, can significantly reduce the incidence of RMS.[12][13] One study showed that premedication with 50 mg of diphenhydramine prevented first-dose reactions in all 16 treated patients.[12]
-
H1 and H2 Blockers: Combining an H1 blocker with an H2 blocker (e.g., cimetidine or ranitidine) can be more effective in preventing the reaction, even with more rapid infusions.[5][11][13]
Q5: Are there alternative antibiotics to consider for patients with a history of severe RMS?
A5: Yes, if a patient has a history of severe RMS that is difficult to manage, alternative antibiotics may be considered, depending on the specific infection and bacterial susceptibility.[4] The choice of an alternative agent should be guided by microbiological data and clinical assessment.
Troubleshooting Guide
This guide provides a systematic approach for managing RMS if it occurs during an experimental protocol or clinical administration.
| Issue/Observation | Immediate Action | Follow-up / Subsequent Dosing Strategy |
| Mild to Moderate RMS: Flushing, pruritus (itching), and erythema on the upper body. | 1. Stop the vancomycin infusion immediately .[4][11] 2. Administer an H1 antihistamine (e.g., diphenhydramine 50 mg IV or orally).[4][5] 3. Monitor vital signs. Symptoms typically resolve within 20 minutes.[4][11] | 1. Once symptoms resolve, restart the infusion at 50% of the original rate or extend the infusion time significantly (e.g., to 2-4 hours).[4][12] 2. For all future doses, premedicate with an H1 blocker (and consider adding an H2 blocker) 60 minutes prior to infusion.[11] 3. Ensure the total dose is infused over at least 2 hours.[11] |
| Severe RMS: Severe rash, hypotension, tachycardia, angioedema, chest or back pain.[1][4] | 1. Stop the vancomycin infusion immediately .[4] 2. Evaluate the patient for anaphylaxis, a more severe IgE-mediated allergic reaction.[4] 3. Administer both H1 and H2 antihistamines intravenously (e.g., diphenhydramine and cimetidine).[4] 4. If hypotension is present, provide IV fluids. Vasopressors may be required in severe cases.[5] | 1. Consider alternative antibiotics if clinically appropriate.[4] 2. If vancomycin must be continued, a formal desensitization protocol may be required.[14] 3. For any subsequent administration, use a much slower infusion rate (e.g., over 4 hours) and ensure premedication with both H1 and H2 blockers.[12] |
Troubleshooting Workflow
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Vancomycin Infusion Reaction: A Clinical and Therapeutic Overview [jhoponline.com]
- 3. Red Man Syndrome with Vancomycin: Causes, Symptoms, Treatment [medicinenet.com]
- 4. Red Man Syndrome: A Close Look at Causes, Symptoms, and Treatment • DoseMeRx [doseme-rx.com]
- 5. Red man syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Brief communication: MRGPRX2, atopic dermatitis and red man syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRGPRX2, atopic dermatitis, and red man syndrome [ouci.dntb.gov.ua]
- 9. MRGPRX2, atopic dermatitis, and red man syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin and the red-man syndrome: pharmacodynamics of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. clinicalpharmacycourses.com [clinicalpharmacycourses.com]
- 14. academicjournals.org [academicjournals.org]
Troubleshooting inconsistent results in vancomycin MIC testing
This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in vancomycin Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Guides
This section addresses specific, common problems encountered during vancomycin MIC testing in a direct question-and-answer format.
Question 1: Why am I observing "trailing endpoints" or hazy, faint growth across a range of vancomycin concentrations in my broth microdilution (BMD) assay?
Answer: Trailing endpoints, characterized by reduced but persistent growth in wells with high antibiotic concentrations, are a known issue in susceptibility testing.[1] This phenomenon can complicate the determination of a clear MIC value.
Possible Causes & Solutions:
-
Reading Time: Reading the MIC at a strict 24-hour incubation period is crucial. Extended incubation can often lead to the emergence of trailing. According to Clinical and Laboratory Standards Institute (CLSI) guidelines, vancomycin MIC for Staphylococcus aureus should be read at 24 hours.[2]
-
Inoculum Preparation: The bacterial inoculum may contain a subpopulation of cells that are slower-growing or have heterogeneous resistance, which becomes more apparent over time. Ensure the inoculum is prepared from a fresh (18-24 hour) culture and is well-suspended to avoid clumps.
-
Subjective Reading: The visual determination of "no growth" can be subjective. It is defined as a clear well or a small, distinct button of cells at the bottom of the well. Any visible turbidity, even if faint, should be considered growth.
-
Contamination: Verify the purity of your isolate by subculturing from the growth-positive control well onto an appropriate agar plate.
Question 2: My vancomycin MIC results for a quality control (QC) strain like S. aureus ATCC® 29213 are consistently outside the acceptable range. What should I do?
Answer: Consistent deviation from the expected QC range indicates a systematic error in the experimental setup. The acceptable MIC range for S. aureus ATCC® 29213 is a critical benchmark for validating your assay's accuracy.
Possible Causes & Solutions:
-
Vancomycin Stock Solution:
-
Preparation: Ensure the vancomycin powder is fully dissolved in sterile distilled water to create the stock solution.[3][4]
-
Storage: Aliquot the stock solution and store it at -20°C or colder.[3][5] Repeated freeze-thaw cycles can degrade the antibiotic.
-
Potency: If the issue persists, prepare a fresh stock solution from a new lot of vancomycin powder.
-
-
Inoculum Density:
-
The final inoculum concentration in the wells must be standardized to approximately 5 x 10^5 CFU/mL.[6] An inoculum that is too high can lead to falsely elevated MICs (the "inoculum effect"), while an inoculum that is too low can result in falsely low MICs.[7][8]
-
Verification: Standardize the inoculum using a 0.5 McFarland standard and verify the concentration through colony counts if necessary.
-
-
Media and Incubation:
-
Pipetting/Dilution Errors:
-
Review your serial dilution protocol. Ensure pipettes are properly calibrated and that tips are changed between dilutions to prevent carryover.
-
Question 3: Why are my Etest® results showing "fuzzy" zone edges or microcolonies within the inhibition ellipse?
Answer: Fuzzy zone edges or the presence of small colonies within the otherwise clear zone of inhibition can be indicative of heteroresistance, a phenomenon where a subpopulation of the bacteria exhibits higher resistance.[10] This is particularly relevant for detecting heterogeneous vancomycin-intermediate S. aureus (hVISA).
Possible Causes & Solutions:
-
Heteroresistance: The presence of microcolonies within the ellipse is a key indicator of potential hVISA.[10] According to some guidelines, this observation itself can signify resistance, even if the MIC value at the ellipse edge falls within the susceptible range.
-
Inoculum Lawn: Ensure the inoculum is spread evenly and is not too dense or too sparse. An uneven lawn can lead to irregular ellipse formation.
-
Reading Technique: Read the MIC value at the point where the edge of the inhibition ellipse intersects the Etest strip.[11] For vancomycin, inhibition ellipses can be narrow; read the actual intersection and disregard any growth "hugging" the side of the strip.[12] If the intersection falls between markings, round up to the next highest value.[13]
-
Incubation Time: While 24 hours is standard, a 48-hour incubation may be necessary to detect some hVISA strains, though this is not part of the standard CLSI protocol for routine testing.
Frequently Asked Questions (FAQs)
What is the "inoculum effect" and how does it specifically impact vancomycin MIC testing?
The inoculum effect is an experimental phenomenon where the MIC of an antibiotic increases as the density of the bacterial inoculum increases.[7] For vancomycin and S. aureus, this effect is well-documented. A higher bacterial load can lead to a significant increase in the measured MIC.[8][14][15] This is why strict adherence to a standardized inoculum of ~5 x 10^5 CFU/mL is critical for achieving reproducible and accurate results.[6]
How critical is the choice of testing medium?
The testing medium is highly critical. The CLSI mandates the use of cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution methods.[9] The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is standardized in this medium because they can influence the activity of glycopeptide antibiotics like vancomycin at the bacterial cell surface. Using non-standardized media can lead to significant variability in MIC results.
What are the CLSI-recommended incubation conditions for vancomycin MIC testing against S. aureus?
The standard incubation conditions recommended by the Clinical and Laboratory Standards Institute (CLSI) are:
-
Temperature: 35 ± 2°C[2]
-
Atmosphere: Ambient air[2]
-
Duration: A strict 24-hour period.[2] Reading before or after this time point can lead to erroneous results.
How should I properly prepare and store my vancomycin stock solution?
Proper preparation and storage are essential for maintaining the antibiotic's potency.
-
Preparation: Weigh the required amount of vancomycin hydrochloride powder and dissolve it in sterile, deionized water to a desired concentration (e.g., 10 mg/mL).[3] Ensure it is completely dissolved.
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter.[3]
-
Storage: Dispense the sterilized stock solution into single-use aliquots in sterile tubes and store them at -20°C or below for up to one year.[3][5] Avoid repeated freeze-thaw cycles.
Which quality control (QC) strains are recommended for vancomycin testing?
The primary QC strains recommended by CLSI for vancomycin MIC testing are:
-
Staphylococcus aureus ATCC® 29213: This is the most common QC strain for Gram-positive susceptibility testing.[16]
-
Enterococcus faecalis ATCC® 29212: Used to ensure the test can detect vancomycin resistance.[16]
-
Enterococcus faecalis ATCC® 51299: A resistant control strain used for vancomycin agar screen tests.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to factors influencing vancomycin MIC results.
Table 1: Effect of Inoculum Size on Vancomycin MIC for S. aureus
| Inoculum Size (CFU/mL) | Typical Vancomycin MIC (µg/mL) | Observation |
|---|---|---|
| Low (~10^4) | 1 | Baseline |
| Standard (~10^6) | 1-2 | Slight increase |
| High (~10^8) | 2-4 | Significant increase (Inoculum Effect)[7][8] |
Table 2: Influence of Incubation Time on Vancomycin MIC Readouts for S. aureus
| Incubation Time (Hours) | Typical Observation | Rationale |
|---|---|---|
| 16-20 | MIC may appear falsely low. | Insufficient time for bacterial growth. |
| 24 | Standard reading time. [2] | Optimal balance of growth and antibiotic effect. |
| 48 | MIC may appear falsely high. | Potential for trailing endpoints or emergence of resistant subpopulations.[1] |
Table 3: CLSI Recommended MIC Quality Control Ranges for Vancomycin
| QC Strain | Method | Acceptable MIC Range (µg/mL) |
|---|---|---|
| S. aureus ATCC® 29213 | Broth Microdilution | 0.5 - 2 |
| E. faecalis ATCC® 29212 | Broth Microdilution | 1 - 4 |
Detailed Experimental Protocols
Broth Microdilution (BMD) Method for Vancomycin MIC Testing (CLSI M07)
This protocol outlines the reference method for determining vancomycin MICs.[9][17]
1. Preparation of Vancomycin Dilutions: a. Prepare a 2X working solution of vancomycin in CAMHB corresponding to the highest concentration to be tested (e.g., 64 µg/mL). b. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 11. c. Add 100 µL of the 2X vancomycin working solution to well 1. d. Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. e. Well 11 serves as the growth control (no antibiotic). Well 12 can serve as a sterility control (media only).
2. Inoculum Preparation: a. From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute this suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL) to achieve a concentration of ~1 x 10^6 CFU/mL. This is the final inoculum.
3. Inoculation of Microtiter Plate: a. Within 15 minutes of its preparation, add 50 µL of the final inoculum to each well (wells 1 through 11). b. This brings the final volume in each well to 100 µL and dilutes the antibiotic and inoculum by a factor of 2. c. The final inoculum concentration in each well will be approximately 5 x 10^5 CFU/mL. The final vancomycin concentrations will range from the highest concentration down to the lowest.
4. Incubation: a. Stack the plates (no more than 3-4 high) and incubate them at 35°C in ambient air for 24 hours.
5. Reading and Interpretation: a. Place the plate on a reading apparatus. The MIC is the lowest concentration of vancomycin that completely inhibits visible growth. b. A small, distinct button of cells or complete clarity is considered no growth. Any visible turbidity indicates growth. c. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.
Visualizations
Caption: Troubleshooting workflow for inconsistent vancomycin MIC results.
Caption: Key factors influencing the outcome of vancomycin MIC testing.
References
- 1. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 3. goldbio.com [goldbio.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. abo.com.pl [abo.com.pl]
- 6. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of inoculum size on selection of in vitro resistance to vancomycin, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. health.maryland.gov [health.maryland.gov]
- 13. liofilchem.net [liofilchem.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Accuracy of Commercial and Reference Susceptibility Testing Methods for Detecting Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: The Impact of Protein Binding on Free Vancomycin Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and navigating the complexities of vancomycin protein binding. The following troubleshooting guides and FAQs address common issues encountered during experimentation and provide detailed protocols for accurate measurement of free vancomycin concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the typical protein binding percentage of vancomycin, and why is it variable?
Vancomycin is moderately bound to plasma proteins, with an average binding of approximately 40-55%.[1][2][3] However, this percentage exhibits considerable variability, with reported ranges from as low as 24.3% to as high as 64.0%.[1] This variability is a critical factor in therapeutic drug monitoring, as only the unbound (free) fraction of the drug is pharmacologically active.[2][4]
Q2: What are the primary factors that influence vancomycin protein binding?
Several factors can significantly alter the extent of vancomycin protein binding:
-
Total Vancomycin Concentration: There is a largely linear relationship between total and free vancomycin concentrations.[1]
-
Protein Concentrations: Albumin is a key binding protein for vancomycin.[2][5] Lower albumin levels, often seen in critically ill patients, can lead to a higher free fraction of vancomycin.[6] Total protein concentration has also been identified as a significant predictor.[1][7]
-
Patient Population: Different patient populations exhibit different binding characteristics. For instance, pediatric patients, particularly neonates, tend to have a higher unbound fraction of vancomycin compared to adults.[2][5][8]
-
Renal Status (Dialysis): Patients undergoing dialysis show more pronounced protein binding.[1]
-
Immunoglobulins: Immunoglobulin A (IgA) has been identified as a binding protein for vancomycin, and its concentration can influence the bound fraction, particularly in adult populations.[2][5]
Q3: Why is it important to measure free vancomycin concentrations instead of total concentrations?
While therapeutic drug monitoring (TDM) has traditionally focused on total drug concentrations, it is the free, unbound drug that exerts antimicrobial activity and is available for clearance.[2] In patient populations with altered protein binding (e.g., critically ill, hypoalbuminemia), total vancomycin concentrations may not accurately reflect the pharmacologically active fraction, potentially leading to sub-optimal therapy or increased risk of toxicity.[5][6][7] Monitoring free concentrations can provide a more accurate assessment of the effective drug exposure.[9]
Q4: What are the common methods for measuring free vancomycin concentrations?
The most frequently used methods for determining free vancomycin concentrations are ultrafiltration (UF) and equilibrium dialysis (ED).[10] Ultrafiltration is a rapid and convenient method that separates the free drug from the protein-bound drug by centrifugation through a semipermeable membrane.[10][11] Equilibrium dialysis is considered a gold-standard method where the drug in a plasma sample is allowed to equilibrate across a semipermeable membrane against a buffer solution.[5]
Troubleshooting Guide
Issue 1: Unexpectedly high or low free vancomycin concentrations.
-
Possible Cause: Altered protein levels in the patient sample.
-
Troubleshooting Step: Measure and review the albumin and total protein concentrations in the patient's plasma or serum. Low protein levels can lead to a higher free fraction, while high levels can decrease it.
-
-
Possible Cause: Presence of displacing agents.
-
Troubleshooting Step: Review the patient's concomitant medications for drugs that are highly protein-bound, as they may compete with vancomycin for binding sites, although some studies have not found a strong correlation.[2]
-
-
Possible Cause: Inaccurate measurement of total vancomycin concentration.
-
Troubleshooting Step: Re-calibrate the analytical instrument and re-assay the total vancomycin concentration to ensure accuracy.
-
-
Possible Cause: Issues with the experimental procedure (e.g., temperature, pH).
-
Troubleshooting Step: Ensure that the experimental conditions for ultrafiltration or equilibrium dialysis are physiological (pH 7.4, 37°C) to accurately reflect in vivo binding.[5]
-
Issue 2: Poor reproducibility of free vancomycin measurements.
-
Possible Cause: Inconsistent experimental conditions.
-
Possible Cause: Non-specific binding of vancomycin to the ultrafiltration device.
-
Troubleshooting Step: While minimal for vancomycin with certain devices, consider using devices with low-binding membranes.[1] Pre-conditioning the device with a blank buffer solution may also help.
-
-
Possible Cause: Sample handling and storage issues.
Issue 3: Discrepancy between results from ultrafiltration and equilibrium dialysis.
-
Possible Cause: Inherent differences in the methodologies.
-
Troubleshooting Step: Understand the principles of each method. Ultrafiltration directly measures the free concentration in the ultrafiltrate, while equilibrium dialysis involves calculating the free concentration from the unbound fraction and the total concentration.[5] Ensure both methods are properly validated in your laboratory.
-
-
Possible Cause: Donnan effect in equilibrium dialysis.
-
Troubleshooting Step: The Donnan effect, an unequal distribution of ions across the membrane, can influence results. Using a buffer with physiological ionic strength can help minimize this effect.
-
Quantitative Data Summary
The following tables summarize the protein binding of vancomycin in different patient populations and the impact of various clinical factors.
Table 1: Vancomycin Protein Binding in Different Patient Populations
| Patient Population | Mean/Median Unbound Fraction (%) | Range of Unbound Fraction (%) | Reference |
| Hospitalized Adults | 58.5% | 36.0% - 75.7% | [1] |
| Pediatric | 81.3% | 61.9% - 95.9% | [2] |
| Hematology (Adult) | 60.6% | 48.7% - 90.6% | [2] |
| Intensive Care Unit (ICU) (Adult) | 61.7% | 47.0% - 87.6% | [2] |
| Orthopedic (Adult) | 56.4% | 45.9% - 78.0% | [2] |
| Critically Ill Children | 71.1% | 49.4% - 98.1% | [7] |
Table 2: Factors Influencing Free Vancomycin Concentration
| Factor | Impact on Free Vancomycin Concentration | Reference |
| Total Vancomycin Concentration | Positive linear correlation | [1] |
| Dialysis | Decreases free fraction (more pronounced binding) | [1] |
| Total Protein ≥6.7 g/dL | Decreases free fraction (more pronounced binding) | [1] |
| Albumin Concentration | Negative correlation | [2] |
| IgA Concentration | Negative correlation in adults | [2] |
| Urea Concentration | Moderate positive correlation | [2] |
Experimental Protocols
Protocol 1: Determination of Free Vancomycin by Ultrafiltration
This protocol is a generalized procedure based on common practices.[1][5][11] Users should validate the method for their specific experimental setup.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Ultrafiltration devices (e.g., Nanosep Omega 10K)
-
Incubator or water bath at 37°C
-
pH meter
-
Phosphate buffer (pH 7.4)
-
Analytical instrument for vancomycin quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in appropriate tubes.
-
Centrifuge the blood at approximately 730 x g for 10 minutes to separate the serum or plasma.[1]
-
Harvest the serum/plasma into a clean tube.
-
Divide the sample into two aliquots: one for total vancomycin measurement and one for free vancomycin measurement.
-
-
pH Adjustment (Optional but Recommended):
-
Ultrafiltration:
-
Pre-warm the ultrafiltration device and the serum/plasma sample to 37°C.
-
Pipette the serum/plasma sample into the sample reservoir of the ultrafiltration device.
-
Centrifuge at a low speed (e.g., 1000 x g) for approximately 20 minutes at 37°C.[11] High centrifugal forces can affect the results.[5]
-
Collect the ultrafiltrate, which contains the free vancomycin.
-
-
Quantification:
-
Analyze the vancomycin concentration in the ultrafiltrate (free concentration) and the unprocessed serum/plasma aliquot (total concentration) using a validated analytical method.
-
Protocol 2: Determination of Vancomycin Protein Binding by Equilibrium Dialysis
This protocol outlines the general steps for determining protein binding using equilibrium dialysis.[6][8][12]
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plate-based system)
-
Dialysis membranes with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa
-
Patient plasma
-
Phosphate buffer (pH 7.4)
-
Vancomycin stock solution
-
Incubator with shaking capability at 37°C
-
Analytical instrument for vancomycin quantification
Procedure:
-
Apparatus Assembly:
-
Assemble the equilibrium dialysis cells, ensuring the dialysis membrane is properly placed between the two chambers (a plasma chamber and a buffer chamber).
-
-
Sample and Buffer Addition:
-
Add a known volume of patient plasma to the plasma chamber.
-
Add an equal volume of phosphate buffer (pH 7.4) to the buffer chamber.
-
Alternatively, plasma spiked with a known concentration of vancomycin can be added to one chamber and buffer to the other.
-
-
Equilibration:
-
Seal the dialysis unit and place it in a shaking incubator at 37°C.
-
Incubate for a sufficient period to allow the free vancomycin to reach equilibrium across the membrane (typically several hours; this needs to be determined empirically).
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Quantification and Calculation:
-
Measure the vancomycin concentration in the aliquots from both chambers using a validated analytical method.
-
The concentration in the buffer chamber at equilibrium represents the free vancomycin concentration.
-
The protein binding percentage can be calculated using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
-
Visualizations
Caption: Workflow for determining free vancomycin concentration by ultrafiltration.
Caption: Factors influencing free vancomycin concentrations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Refining Vancomycin Protein Binding Estimates: Identification of Clinical Factors That Influence Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adsp.nm.org [adsp.nm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. jetir.org [jetir.org]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. ashp.org [ashp.org]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: Vancomycin versus Linezolid for the Treatment of MRSA Pneumonia
The emergence of Methicillin-resistant Staphylococcus aureus (MRSA) as a primary pathogen in nosocomial pneumonia presents a significant therapeutic challenge. Vancomycin, a glycopeptide antibiotic, has long been the standard of care. However, concerns regarding its suboptimal lung penetration and potential for nephrotoxicity have led to the evaluation of alternatives. Linezolid, an oxazolidinone antibiotic, has emerged as a key comparator, offering a different mechanism of action and pharmacokinetic profile. This guide provides an objective, data-driven comparison of vancomycin and linezolid for the treatment of MRSA pneumonia, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Fundamental Divergence
The antibacterial activities of vancomycin and linezolid stem from distinct molecular mechanisms. Vancomycin inhibits bacterial cell wall synthesis, while linezolid targets protein synthesis.
-
Vancomycin: This glycopeptide antibiotic disrupts the formation of the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1] This action prevents the cross-linking of peptidoglycan chains, weakening the cell wall and leading to bacterial lysis.[1] Its efficacy is dependent on active cell wall synthesis.[1]
-
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of bacterial protein synthesis.[1] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, a critical step in bacterial translation.[1] This unique mechanism makes cross-resistance with other protein synthesis inhibitors unlikely.[1]
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic properties of these agents, particularly their distribution to the site of infection in the lungs, are critical determinants of their efficacy in treating pneumonia.
| Parameter | Vancomycin | Linezolid |
| Bioavailability | Poor oral bioavailability; requires IV administration for systemic infections.[1] | Excellent (approx. 100%) oral bioavailability, allowing for IV-to-oral switch.[1][2][3] |
| Lung Penetration | Suboptimal penetration into lung tissue and epithelial lining fluid.[4][5][6] | Superior penetration into lung tissue compared to vancomycin.[1][5] |
| Metabolism | Primarily eliminated unchanged by the kidneys.[2] | Metabolized by non-enzymatic oxidation; not reliant on renal clearance.[2] |
| Therapeutic Monitoring | Routine therapeutic drug monitoring of trough levels is required.[1] | Does not require routine monitoring of serum levels.[1] |
Comparative Clinical Efficacy
Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of linezolid and vancomycin in treating MRSA pneumonia. While outcomes vary across studies, trends have emerged favoring linezolid in clinical and microbiological cure rates, though a consistent mortality benefit remains debated.
Data from Key Clinical Trials and Meta-Analyses
A prospective, double-blind RCT found that for MRSA nosocomial pneumonia, the clinical response was significantly higher with linezolid than with dose-optimized vancomycin, although 60-day mortality was similar.[7][8] Another meta-analysis of seven RCTs and eight cohort studies concluded that clinical cure and microbiological eradication rates were significantly higher in patients treated with linezolid.[9] However, other meta-analyses have found no statistically significant difference in mortality or clinical response between the two drugs.[4][10]
| Efficacy Outcome | Linezolid | Vancomycin | Study/Analysis (Population) |
| Clinical Cure Rate | 57.6% | 46.6% | Wunderink et al., 2012 (Per-Protocol)[7][8] |
| Clinical Cure Rate | 88.9% | 73.3% | Retrospective Analysis (VAP)[11] |
| Clinical Cure (RR) | Favors Linezolid (RR 0.81) | - | Kato et al., Meta-Analysis (RCTs)[9] |
| Microbiological Eradication | 81.9% | 60.6% | Wunderink et al., 2012[4] |
| Microbiological Eradication (RR) | Favors Linezolid (RR 0.71) | - | Kato et al., Meta-Analysis (RCTs)[9] |
| All-Cause Mortality (60-day) | 15.7% | 17.0% | Wunderink et al., 2012[7] |
| All-Cause Mortality (RR) | 1.08 (No significant difference) | - | Kato et al., Meta-Analysis (RCTs)[9] |
RR = Risk Ratio. A risk ratio of <1 for cure/eradication favors the comparator (Vancomycin in this case, as presented in the source). For consistency in this table, data is presented to show favorability towards Linezolid where applicable.
Experimental Protocol: The ZEPHyR Study
The Wunderink et al. (2012) trial, often cited as ZEPHyR, provides a robust example of the methodology used to compare these agents.
Study Design: A prospective, randomized, double-blind, multicenter, controlled trial.[7][8]
Patient Population: Hospitalized adult patients with a diagnosis of hospital-acquired, healthcare-associated, or ventilator-associated pneumonia with MRSA confirmed by culture.[7]
Randomization and Blinding:
-
Eligible patients were randomized in a 1:1 ratio to receive either intravenous linezolid or vancomycin.[7]
-
The study was double-blinded; patients, investigators, and site personnel were unaware of the treatment assignment. An unblinded pharmacist at each site managed dose preparation and adjustments to maintain the blind.[8]
Treatment Regimen:
-
Linezolid: 600 mg administered intravenously every 12 hours.[7]
-
Vancomycin: 15 mg/kg administered intravenously every 12 hours.[7] The dose was subsequently adjusted by the unblinded pharmacist based on trough serum concentrations to maintain therapeutic levels.[7][8]
-
Duration: Treatment was administered for 7 to 14 days.[7]
Endpoints:
-
Primary Endpoint: Clinical response at the end-of-study (EOS) visit (7-30 days after end of treatment) in the per-protocol (PP) population.[7][8] Clinical success was defined as the resolution of clinical signs and symptoms of pneumonia.
-
Secondary Endpoints: Microbiological response (eradication of MRSA), all-cause mortality at 60 days, and assessment of adverse events.[7]
Safety and Tolerability Profile
The safety profiles of linezolid and vancomycin are distinct, with each being associated with different primary adverse events.
| Adverse Event | Linezolid | Vancomycin | Key Findings from Studies |
| Nephrotoxicity | Lower Incidence | Higher Incidence | Vancomycin is more frequently associated with nephrotoxicity.[7][10][12] In one trial, renal failure was more common in vancomycin recipients.[8] |
| Thrombocytopenia | Higher Incidence | Lower Incidence | Linezolid is associated with a higher risk of thrombocytopenia, particularly with prolonged use.[1][13] |
| Gastrointestinal Effects | More Common (Nausea, Diarrhea) | Less Common | Nausea and diarrhea are reported more frequently with linezolid.[1][12] |
| Infusion Reactions | Rare | More Common ("Red Man Syndrome") | Vancomycin is associated with infusion-related reactions like pruritus and rash.[1][14] |
Conclusion
The decision between linezolid and vancomycin for the treatment of MRSA pneumonia is complex, involving a trade-off between efficacy, safety, and patient-specific factors. The available evidence suggests that linezolid may offer superior clinical and microbiological cure rates, likely driven by its favorable pharmacokinetic profile and excellent lung tissue penetration.[1][5][9] However, a definitive survival benefit over appropriately dosed vancomycin has not been consistently demonstrated in all meta-analyses.[4][9]
Vancomycin remains a viable option, but its use is complicated by the need for therapeutic drug monitoring and a higher risk of nephrotoxicity.[1][7] Conversely, linezolid's primary safety concern is myelosuppression, specifically thrombocytopenia.[1] Ultimately, the choice of agent requires careful consideration of the clinical scenario, local antimicrobial resistance patterns, and institutional guidelines. The data presented supports the positioning of linezolid as a highly effective agent for MRSA pneumonia, particularly in cases where vancomycin treatment may be suboptimal.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of the pharmacokinetic properties of vancomycin, linezolid, tigecyclin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid versus Vancomycin in Treatment of Complicated Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Comparative-effectiveness of vancomycin and linezolid as part of guideline-recommended empiric therapy for healthcare-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. jwatch.org [jwatch.org]
- 9. Meta-analysis of vancomycin versus linezolid in pneumonia with proven methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linezolid versus vancomycin for the treatment of suspected methicillin-resistant Staphylococcus aureus nosocomial pneumonia: a systematic review employing meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical outcomes of linezolid vs vancomycin in methicillin-resistant Staphylococcus aureus ventilator-associated pneumonia: retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. Linezolid versus vancomycin for skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials: Teicoplanin vs. Vancomycin in the Treatment of Gram-Positive Infections
A Comparative Guide for Researchers and Drug Development Professionals
Teicoplanin and vancomycin, both glycopeptide antibiotics, are mainstays in the therapeutic arsenal against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). While sharing a similar mechanism of action, clinical evidence from numerous head-to-head trials reveals important differences in their safety profiles and pharmacokinetic properties. This guide provides a comprehensive comparison based on available clinical data to inform research and development decisions.
Efficacy Outcomes: A Tale of Equivalence
A substantial body of evidence from randomized controlled trials and meta-analyses indicates that teicoplanin and vancomycin have comparable efficacy in treating serious Gram-positive infections.[1] Key efficacy endpoints, including clinical cure, microbiological cure, and all-cause mortality, have shown no statistically significant differences between the two agents across various patient populations, including those with neutropenia.[1][2]
One large meta-analysis encompassing 24 studies and 2,610 patients found similar rates of clinical cure (Risk Ratio [RR]: 1.03), microbiological cure (RR: 0.98), and mortality (RR: 1.02) between teicoplanin and vancomycin.[1] Another meta-analysis of 24 trials also concluded that all-cause mortality was similar for both drugs (RR, 0.95).[2] However, in a study focused on MRSA pneumonia, vancomycin was associated with lower clinical failure rates compared to teicoplanin.
Table 1: Summary of Efficacy Outcomes from Meta-Analyses
| Outcome | Risk Ratio (RR) vs. Vancomycin | 95% Confidence Interval (CI) | Conclusion | Citations |
| Clinical Cure | 1.03 | 0.98 - 1.08 | No significant difference | [1] |
| Microbiological Cure | 0.98 | 0.93 - 1.03 | No significant difference | [1] |
| All-Cause Mortality | 1.02 | 0.79 - 1.30 | No significant difference | [1] |
| All-Cause Mortality | 0.95 | 0.74 - 1.21 | No significant difference | [2] |
| Clinical Failure | 0.92 | 0.81 - 1.05 | No significant difference | [2] |
| Microbiological Failure | 1.24 | 0.93 - 1.65 | No significant difference | [2] |
Safety and Tolerability: A Clear Advantage for Teicoplanin
The primary distinction between teicoplanin and vancomycin lies in their safety profiles. Multiple studies and meta-analyses have consistently demonstrated that teicoplanin is associated with a lower incidence of adverse events compared to vancomycin.[1][2]
The most notable difference is the risk of nephrotoxicity. A meta-analysis of 24 trials showed that teicoplanin significantly reduced the risk of kidney damage by 34% compared to vancomycin.[1] This finding was consistent even when vancomycin dosage was guided by serum levels.[1] Another systematic review found a similar significant reduction in nephrotoxicity with teicoplanin (RR, 0.44).[2]
Furthermore, teicoplanin is associated with a lower incidence of infusion-related adverse events, such as "red man syndrome" and skin rashes.[1][2] One meta-analysis reported that the risk of red man syndrome was 79% lower and skin rash was 43% lower with teicoplanin.[1]
Table 2: Summary of Safety Outcomes from Meta-Analyses
| Adverse Event | Risk Ratio (RR) vs. Vancomycin | 95% Confidence Interval (CI) | Conclusion | Citations |
| Nephrotoxicity | 0.66 | 0.48 - 0.90 | Teicoplanin is significantly safer | [1] |
| Nephrotoxicity | 0.44 | 0.32 - 0.61 | Teicoplanin is significantly safer | [2] |
| Red Man Syndrome | 0.21 | 0.08 - 0.59 | Teicoplanin is significantly safer | [1] |
| Skin Rash | 0.57 | 0.35 - 0.92 | Teicoplanin is significantly safer | [1] |
| Total Adverse Events | 0.73 | 0.53 - 1.00 | Teicoplanin is better tolerated | [1] |
| Total Adverse Events | 0.61 | 0.50 - 0.74 | Teicoplanin is better tolerated | [2] |
Pharmacokinetic Profile: Key Differentiating Factors
Teicoplanin exhibits a distinct pharmacokinetic profile compared to vancomycin, which has implications for dosing and administration. Teicoplanin has a significantly longer half-life, allowing for once-daily dosing after an initial loading dose. In contrast, vancomycin's shorter half-life necessitates more frequent administration, typically every 12 hours.[3]
Table 3: Pharmacokinetic and Dosing Comparison
| Parameter | Teicoplanin | Vancomycin | Citations |
| Half-life | Long (once-daily dosing) | Shorter (q12h dosing) | [3] |
| Administration | IV or IM | IV | [3] |
| Therapeutic Drug Monitoring | Not routinely required | Often required | [3] |
Experimental Protocols in Head-to-Head Trials
To provide a clearer understanding of the methodologies employed in comparative studies, this section outlines the typical protocols from randomized controlled trials (RCTs) evaluating teicoplanin and vancomycin.
Example Protocol: Treatment of Gram-Positive Bacteremia in Cancer Patients[3]
-
Study Design: A prospective, randomized, double-blind study.
-
Patient Population: Patients with cancer and gram-positive bacteremia, including those with neutropenia.
-
Inclusion Criteria: Confirmed gram-positive bacteremia, age >18 years, and informed consent.
-
Exclusion Criteria: Known hypersensitivity to glycopeptides, severe renal impairment, and pregnancy.
-
Intervention Arms:
-
Teicoplanin Group: Received an initial loading dose of 6 mg/kg intravenously (i.v.) every 12 hours for three doses, followed by a maintenance dose of 6 mg/kg i.v. every 24 hours.
-
Vancomycin Group: Received 15 mg/kg i.v. every 12 hours.
-
-
Primary Outcome: Clinical success, defined as the resolution of signs and symptoms of infection.
-
Secondary Outcomes: Microbiological eradication, incidence of adverse events, and all-cause mortality.
-
Monitoring: Regular monitoring of renal function, complete blood count, and liver function tests. Serum drug levels of vancomycin were monitored to ensure therapeutic concentrations.
Example Protocol: Treatment of Serious Infections[4]
-
Study Design: A prospective, randomized study.
-
Patient Population: Patients with suspected or proven severe Gram-positive infections, such as soft tissue infections and catheter-related infections.
-
Intervention Arms:
-
Teicoplanin Group: Administered as a single daily dose of 400 mg intravenously or intramuscularly.
-
Vancomycin Group: Administered as 1 g every 12 hours.
-
-
Primary Outcome: Clinical response to therapy.
-
Secondary Outcomes: Bacteriological elimination rates and the incidence of adverse events.
Mechanism of Action and Resistance
Teicoplanin and vancomycin inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps, which are essential for the formation of the rigid peptidoglycan layer that protects the bacterial cell.
Resistance to glycopeptides, particularly in enterococci, typically arises from the alteration of this binding site. The terminal D-Ala is replaced by D-Lactate (D-Lac) or D-Serine (D-Ser), which reduces the binding affinity of the antibiotic.
Caption: Mechanism of glycopeptide action and resistance.
Conclusion
References
- 1. Teicoplanin versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A randomized double-blind trial of vancomycin versus teicoplanin for the treatment of gram-positive bacteremia in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Vancomycin Derivatives Against Vancomycin-Resistant Enterococci (VRE)
The emergence and spread of vancomycin-resistant enterococci (VRE) present a formidable challenge in clinical settings, necessitating the development of new antimicrobial agents.[1] VRE strains, primarily Enterococcus faecium and Enterococcus faecalis, have acquired resistance to vancomycin, a glycopeptide antibiotic traditionally used for serious Gram-positive infections.[2] This resistance is predominantly mediated by the acquisition of van gene clusters, with VanA and VanB phenotypes being the most clinically significant.[3][4] The VanA phenotype confers high-level resistance to both vancomycin and teicoplanin, while the VanB phenotype is characterized by vancomycin resistance but susceptibility to teicoplanin.[3][5]
This guide provides a comparative overview of the in vitro efficacy of novel vancomycin derivatives, specifically the lipoglycopeptides oritavancin and dalbavancin, against various VRE strains. Their performance is contrasted with vancomycin and other therapeutic alternatives like teicoplanin and linezolid.
Data Presentation: In Vitro Activity of Antimicrobial Agents Against VRE
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for novel vancomycin derivatives and comparator agents against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in µg/mL.
Table 1: Comparative In Vitro Activity Against Vancomycin-Resistant Enterococcus faecium (VREfm)
| Antimicrobial Agent | VRE Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Vancomycin | VanA | - | >32 | >32 | ≥32 | [6] |
| Oritavancin | VanA | 470 | 0.03 | 0.06 | ≤0.008 - 0.5 | [7] |
| VanB | 14 | ≤0.008 | ≤0.008 | ≤0.008 - 0.015 | [7] | |
| Dalbavancin | VanA | - | >8 | >8 | 0.06 - >8 | [8][9] |
| VanB | - | 0.06 | 0.125 | ≤0.015 - 0.125 | [9][10] | |
| Teicoplanin | VanA | - | >8 | >16 | >8 | [7] |
| VanB | - | ≤1 | ≤2 | ≤1 - 2 | [5][7] | |
| Linezolid | VanA/VanB | 100 | 4 | 4 | 1 - 16 | [6] |
Table 2: Comparative In Vitro Activity Against Vancomycin-Resistant Enterococcus faecalis (VREfa)
| Antimicrobial Agent | VRE Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Vancomycin | VanA/VanB | - | >32 | >32 | ≥32 | [6] |
| Oritavancin | VanA | 27 | 0.25 | 0.5 | 0.03 - 0.5 | [7] |
| VanB | 10 | 0.015 | 0.015 | 0.015 | [7] | |
| Dalbavancin | VanA | - | >4 | >4 | - | [10] |
| VanB | - | 0.06 | 0.12 | - | [10] | |
| Teicoplanin | VanA | - | >8 | >8 | >8 | [7] |
| VanB | - | ≤1 | ≤1 | ≤1 | [7] | |
| Linezolid | VanA/VanB | - | - | - | - | - |
Note: Data is compiled from multiple studies and testing conditions may vary. Direct comparison across studies should be done with caution.
Summary of Findings:
-
Oritavancin demonstrates potent activity against both VanA and VanB VRE strains of E. faecium and E. faecalis, maintaining low MIC90 values even against strains highly resistant to vancomycin.[7][11] Its efficacy against VanA strains is a significant advantage over older glycopeptides.[12]
-
Dalbavancin shows excellent activity against VanB-type VRE.[9][10] However, its effectiveness is substantially reduced against VanA-type VRE, which typically exhibit high MICs for this agent.[8][9]
-
Teicoplanin retains activity against VanB strains, which is consistent with the phenotype's definition, but is ineffective against VanA strains.[4][13]
-
Linezolid , an oxazolidinone, offers a different mechanism of action and is an important therapeutic option for VRE infections, though some isolates show intermediate susceptibility or resistance.[6]
Mandatory Visualizations
Caption: Mechanism of VanA-mediated vancomycin resistance in Enterococci.
Caption: Experimental workflow for MIC determination of novel antibiotics.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following is a detailed methodology for the key experiment used to generate this data.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial Strains: VRE isolates are grown overnight on an appropriate agar medium (e.g., Blood Agar) at 35-37°C.
-
Antimicrobial Agents: Stock solutions of the novel vancomycin derivatives and comparator drugs are prepared according to the manufacturer's instructions.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for enterococcal testing. For lipoglycopeptides like oritavancin and dalbavancin, the medium is often supplemented with polysorbate-80 (e.g., 0.002%) to prevent drug loss due to binding to plastic surfaces.[11]
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
-
Several morphologically similar colonies are selected from the fresh agar plate and transferred to a tube of saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
-
The antimicrobial agents are serially diluted (typically two-fold) in CAMHB directly in the microtiter plates to achieve a range of concentrations.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
The inoculated plates are incubated in ambient air at 35 ± 2°C for 16-20 hours (up to 24 hours for vancomycin).
5. Reading and Interpretation:
-
Following incubation, the plates are examined for visible bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Quality control is performed using reference strains, such as E. faecalis ATCC 29212, to ensure the accuracy of the results.[6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin-resistant Enterococcus - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro activity of linezolid and dalbavancin against vancomycin-resistant enterococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of a Tentative Epidemiological Cut-Off Value (ECOFF) for Dalbavancin and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. nbinno.com [nbinno.com]
- 13. Phenotypic Investigation of Vancomycin, Teicoplanin and Linezolid Resistance Among Enterococcus spp. Isolated from Children Diarrhea - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
A Comparative Guide to Cross-Resistance Between Vancomycin and Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of vancomycin with other key glycopeptide antibiotics: teicoplanin, and the lipoglycopeptides dalbavancin, oritavancin, and telavancin. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of resistance mechanisms.
Executive Summary
Glycopeptide antibiotics are a critical last line of defense against serious Gram-positive infections. However, the emergence of resistance, particularly to vancomycin, poses a significant clinical challenge. Cross-resistance between vancomycin and other glycopeptides varies depending on the specific antibiotic, the bacterial species, and the underlying resistance mechanism. Understanding these patterns is crucial for the development of new antimicrobial strategies and for making informed clinical decisions. This guide synthesizes available data on the comparative activity of these agents against key pathogens like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus species (including vancomycin-resistant enterococci, VRE).
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for vancomycin and other glycopeptides against susceptible and resistant strains of S. aureus and Enterococcus species. MIC values are a quantitative measure of an antibiotic's potency; lower values indicate greater activity.
Table 1: Comparative MIC₅₀/MIC₉₀ Values (µg/mL) Against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Intermediate S. aureus (VISA) |
| Vancomycin | 1 / 1 | 1 / 2 | 4 / 8 |
| Teicoplanin | ≤0.5 / 1 | 1 / 2 | 2 / 4 |
| Dalbavancin | 0.06 / 0.06 | 0.06 / 0.12 | 0.12 / 0.25 |
| Oritavancin | 0.03 / 0.06 | 0.03 / 0.06 | 0.06 / 0.12[1] |
| Telavancin | 0.06 / 0.12 | 0.12 / 0.25 | 0.25 / 0.5 |
MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Comparative MIC₅₀/MIC₉₀ Values (µg/mL) Against Enterococcus Species
| Antibiotic | E. faecalis (Vancomycin-Susceptible) | E. faecium (Vancomycin-Susceptible) | E. faecalis (VanA) | E. faecium (VanA) | E. faecalis (VanB) | E. faecium (VanB) |
| Vancomycin | 1 / 2 | 1 / 2 | >256 / >256 | >256 / >256 | 64 / 256 | 128 / 512 |
| Teicoplanin | ≤0.5 / ≤0.5 | ≤0.5 / ≤0.5 | 8 / 32 | 16 / 64 | ≤0.5 / 1 | ≤0.5 / 1 |
| Dalbavancin | 0.03 / 0.06 | 0.03 / 0.06 | >4 / >4 | >4 / >4 | 0.03 / 0.06 | 0.03 / 0.06 |
| Oritavancin | 0.03 / 0.03[2] | 0.015 / 0.015[2] | 0.5 / 1[2] | 0.06 / 0.25[2] | 0.015 / 0.03 | 0.015 / 0.03 |
| Telavancin | 0.25 / 0.5 | 0.12 / 0.25 | >8 / >8 | >8 / >8 | 0.25 / 0.5 | 0.12 / 0.25 |
Mechanisms of Cross-Resistance
Cross-resistance between glycopeptides is primarily dictated by the molecular mechanism of vancomycin resistance.
Target Site Modification in Enterococci (Van Operons)
The most common mechanism of high-level glycopeptide resistance in enterococci is the alteration of the antibiotic's target, the D-Ala-D-Ala terminus of the peptidoglycan precursor. This is mediated by the acquisition of van gene clusters.[3]
-
VanA Phenotype: Confers high-level, inducible resistance to both vancomycin and teicoplanin.[4] This is due to the synthesis of D-Ala-D-Lac precursors, which have a significantly lower binding affinity for both drugs.[4] Consequently, newer lipoglycopeptides like dalbavancin and telavancin also show reduced activity against VanA-positive strains.[2] Oritavancin, however, often retains activity against many VanA-producing isolates.[5]
-
VanB Phenotype: Characterized by inducible resistance to vancomycin but susceptibility to teicoplanin.[4] The regulatory proteins of the vanB operon are activated by vancomycin but not teicoplanin.[4] Dalbavancin and oritavancin generally retain potent activity against VanB-positive enterococci.[2]
Caption: VanA and VanB Resistance Pathways in Enterococci.
Cell Wall Thickening and Altered Metabolism in S. aureus
In S. aureus, reduced susceptibility to vancomycin (VISA and hVISA phenotypes) is often associated with a thickened cell wall, which is thought to "trap" vancomycin molecules, preventing them from reaching their target. This phenotype can also lead to cross-resistance with other glycopeptides. A key regulator in this process is the WalKR two-component system.
-
WalKR Signaling Pathway: This essential two-component system regulates cell wall metabolism, including peptidoglycan synthesis and turnover.[6] Mutations in the walK (sensor kinase) or walR (response regulator) genes can lead to a vancomycin-intermediate phenotype.[7][8] These mutations can alter the expression of autolysins and peptidoglycan hydrolases, contributing to the thickened cell wall phenotype and reduced susceptibility to vancomycin and other glycopeptides.[6]
References
- 1. jmilabs.com [jmilabs.com]
- 2. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. Evolution of Multidrug Resistance during Staphylococcus aureus Infection Involves Mutation of the Essential Two Component Regulator WalKR | PLOS Pathogens [journals.plos.org]
Vancomycin vs. Newer Antibiotics: A Cost-Effectiveness Analysis for Researchers
An in-depth comparison of the economic and clinical value of vancomycin against newer agents like linezolid, daptomycin, and ceftaroline in treating complex bacterial infections.
For decades, vancomycin has been a cornerstone in the management of serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of newer antibiotics with different mechanisms of action and pharmacokinetic profiles has prompted a re-evaluation of the most cost-effective treatment strategies. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.
Executive Summary
Data Presentation: Comparative Analysis
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of vancomycin and its alternatives.
Table 1: Efficacy and Safety in MRSA Nosocomial Pneumonia
| Metric | Vancomycin | Linezolid | Source(s) |
| Clinical Cure Rate | 46.6% - 64.9% | 57.6% - 73.6% | [1][2] |
| Mortality Rate | 17.0% - 33.9% | 15.7% - 20.7% | [2] |
| Nephrotoxicity Rate | 18.2% | 8.4% | [1][2] |
Table 2: Outcomes in Complicated Skin and Soft Tissue Infections (cSSTI)
| Metric | Vancomycin (+ Aztreonam) | Ceftaroline Fosamil | Source(s) |
| Clinical Cure Rate (Clinically Evaluable) | 92.7% | 91.6% | [3] |
| Clinical Cure Rate (Modified Intent-to-Treat) | 85.5% | 85.9% | [3] |
| Clinical Response at Day 3 | 66.2% | 74.0% | [4] |
Table 3: Economic Outcomes of MRSA Infections
| Metric | Vancomycin | Linezolid | Daptomycin | Source(s) |
| Total Treatment Cost (Nosocomial Pneumonia) | €12,409 - €15,239 | €12,829 - €15,116 | - | |
| Total Treatment Cost (cSSTI) | $11,096 | $10,571 | $13,612 | [5] |
| Median Total Antimicrobial Cost (Bacteremia) | $440.50 | - | $351.50 | [6] |
| Length of Hospital Stay (Days) | 10.8 | 11.2 | - |
Experimental Protocols
The cost-effectiveness analyses presented are predominantly based on data from randomized controlled trials (RCTs). Understanding the methodologies of these trials is crucial for interpreting the economic models.
ZEPHyR Study: Linezolid vs. Vancomycin in MRSA Nosocomial Pneumonia
-
Study Design: A prospective, randomized, double-blind, multicenter trial.
-
Patient Population: Hospitalized adults with hospital-acquired or healthcare-associated MRSA pneumonia.
-
Intervention: Intravenous linezolid (600 mg every 12 hours) or vancomycin (15 mg/kg every 12 hours) for 7-14 days. Vancomycin doses were adjusted based on trough levels to ensure optimal therapeutic concentration.
-
Primary Endpoint: Clinical outcome at the end of the study in the per-protocol population.
-
Key Findings: Linezolid was found to be superior to vancomycin in terms of clinical success for treating MRSA nosocomial pneumonia.[1][2]
CANVAS 1 & 2 Trials: Ceftaroline vs. Vancomycin/Aztreonam in cSSTI
-
Study Design: Two identical, randomized, multinational, double-blind, phase 3, noninferiority trials.[3][4][7]
-
Patient Population: Adult patients with cSSTI requiring intravenous therapy.
-
Intervention: Intravenous ceftaroline (600 mg every 12 hours) or intravenous vancomycin plus aztreonam (1 g each every 12 hours) for 5 to 14 days.[3][7]
-
Primary Endpoint: To determine the noninferiority of the clinical cure rate of ceftaroline monotherapy compared to vancomycin plus aztreonam.[3]
-
Key Findings: Ceftaroline was noninferior to vancomycin plus aztreonam in achieving clinical cure for cSSTI.[3]
Daptomycin vs. Vancomycin for MRSA Bacteremia
-
Study Design: An open-label randomized controlled trial.[8]
-
Patient Population: Patients with MRSA bloodstream infection.
-
Intervention: Daptomycin administered by injection at a dose of at least 6mg/kg, compared to vancomycin dosed to achieve a target trough or AUC.[8]
-
Primary Endpoint: A composite of mortality, persistent bacteremia, relapse, or treatment failure.[9]
-
Note: Several studies comparing daptomycin and vancomycin have been conducted, with some terminated early due to slow patient accrual.[10]
Mandatory Visualizations
Pharmacoeconomic Decision-Analytic Model Workflow
Caption: Workflow of a typical decision-analytic model used in pharmacoeconomic studies.
Randomized Controlled Trial (RCT) Protocol for Antibiotic Comparison
Caption: Generalized experimental workflow for a randomized controlled trial comparing two antibiotics.
Conclusion
The decision to use vancomycin versus a newer antibiotic is a complex one that extends beyond the initial acquisition cost. For researchers and drug development professionals, it is imperative to consider the total cost of care, which includes factors like the length of hospitalization, the need for therapeutic drug monitoring, and the management of adverse events. While vancomycin remains a viable and cost-effective option for many infections, newer agents like linezolid, daptomycin, and ceftaroline have demonstrated clinical and economic benefits in specific, often more severe, patient populations. Future research should continue to focus on head-to-head clinical trials and pharmacoeconomic analyses to further delineate the most appropriate and cost-effective use of these critical medications.
References
- 1. The ZEPHyR study: a randomized comparison of linezolid and vancomycin for MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid in methicillin-resistant Staphylococcus aureus nosocomial pneumonia: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated analysis of CANVAS 1 and 2: phase 3, multicenter, randomized, double-blind studies to evaluate the safety and efficacy of ceftaroline versus vancomycin plus aztreonam in complicated skin and skin-structure infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Factors Affecting the Cost Effectiveness of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Daptomycin vs. Vancomycin for the Treatment of Methicillin Resistant S. Aureus Bacteremia [ctv.veeva.com]
- 9. Effect of Vancomycin or Daptomycin With vs Without an Antistaphylococcal β-Lactam on Mortality, Bacteremia, Relapse, or Treatment Failure in Patients With MRSA Bacteremia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized phase 2B trial of vancomycin versus daptomycin for the treatment of methicillin-resistant Staphylococcus aureus bacteremia due to isolates with high vancomycin minimum inhibitory concentrations – results of a prematurely terminated study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vancomycin Trough Level Monitoring Strategies
Vancomycin, a cornerstone antibiotic for treating serious Gram-positive infections, necessitates meticulous therapeutic drug monitoring (TDM) to balance efficacy and minimize toxicity. Historically, monitoring has relied on measuring trough concentrations. However, recent evidence and revised consensus guidelines advocate for a shift towards monitoring the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC).[1][2] This guide provides a comprehensive meta-analysis of these two strategies, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data.
Data Presentation: Trough-Based vs. AUC/MIC Monitoring
The primary goal of vancomycin TDM is to optimize the pharmacokinetic/pharmacodynamic (PK/PD) index, which for vancomycin is the 24-hour AUC divided by the MIC of the infecting organism.[1][3] An AUC/MIC ratio of 400-600 is the widely accepted target for achieving clinical efficacy while minimizing the risk of nephrotoxicity in patients with serious methicillin-resistant Staphylococcus aureus (MRSA) infections.[1][4]
Initially, trough concentration monitoring was adopted as a practical surrogate for AUC/MIC.[1][2] However, studies have revealed that trough levels do not consistently correlate with AUC values and may be associated with a higher risk of acute kidney injury (AKI).[1][5]
Comparative Efficacy and Safety Data
A meta-analysis of studies comparing AUC-guided and trough-guided vancomycin monitoring has demonstrated the potential benefits of the AUC/MIC-based approach. The following tables summarize key quantitative findings from these comparative studies.
| Clinical Outcome | Monitoring Strategy | Odds Ratio (95% CI) | Finding | Reference |
| Treatment Failure | AUC/MIC ≥ 400 vs. < 400 | 0.28 (0.18–0.45) | Significantly lower failure rate with higher AUC/MIC | [6][7][8] |
| Trough ≥ 15 µg/mL vs. < 15 µg/mL | 0.63 (0.47–0.85) | Lower failure rate with higher trough, but less pronounced than with AUC/MIC | [6][7][8] | |
| Acute Kidney Injury (AKI) | AUC-guided vs. Trough-guided | 0.54 (0.28–1.01) | Trend towards lower AKI with AUC-guided monitoring | [6][7][8] |
| AUC > 600 vs. ≤ 600 | 2.10 (1.13–3.89) | Significantly increased risk of AKI with high AUC values | [6][7][8] | |
| Trough ≥ 15 µg/mL vs. < 15 µg/mL | 2.67 (1.95–3.65) | Increased odds of nephrotoxicity with higher troughs | [9][10][11][12] | |
| Trough ≥ 20 µg/mL vs. 15-20 µg/mL | 2.39 (1.78–3.20) | Significantly higher AKI risk with very high trough concentrations | [6][7][8] | |
| Mortality | AUC-guided vs. Trough-guided | Not Significant | No significant difference in mortality between the two strategies in the meta-analysis | [6][7] |
Experimental Protocols
Detailed methodologies for implementing both trough-based and AUC/MIC-based monitoring are crucial for reproducible and comparable clinical outcomes.
Trough-Based Monitoring Protocol
This protocol aims to maintain vancomycin trough concentrations within a therapeutic range, which has historically been used as a surrogate for the target AUC/MIC.
Objective: To maintain steady-state trough concentrations between 10-20 mg/L, with a target of 15-20 mg/L for complicated infections.[13]
Methodology:
-
Initial Dosing: Administer an initial vancomycin dose based on the patient's actual body weight and renal function. A loading dose of 20-35 mg/kg may be considered in critically ill patients.[4]
-
Timing of Trough Measurement: Obtain the first trough level immediately before the fourth scheduled dose to ensure steady-state has been reached.[14] For patients with renal impairment, timing may need to be adjusted.[15]
-
Sample Collection: Draw a blood sample within 30 minutes prior to the administration of the next dose.[14]
-
Dose Adjustment:
-
If the trough is below the target range, increase the dose or decrease the dosing interval.
-
If the trough is above the target range, hold the next dose and recheck the level. Once the trough is within the therapeutic range, resume vancomycin at a reduced dose or extended interval.[14]
-
-
Frequency of Monitoring: For hemodynamically stable patients with stable renal function, weekly monitoring is often sufficient once the target trough is achieved.[13] More frequent monitoring is necessary for unstable patients or those with changing renal function.[13]
AUC/MIC-Based Monitoring Protocol
This protocol directly targets the PK/PD index associated with vancomycin efficacy and safety.
Objective: To achieve a 24-hour AUC/MIC ratio between 400 and 600.
Methodology:
-
Initial Dosing: Administer an initial vancomycin regimen based on population pharmacokinetics, patient weight, and renal function. A loading dose is often recommended.[4]
-
Pharmacokinetic Sampling:
-
Two-Level Method: Collect two blood samples at steady state: a peak level 1-2 hours after the end of the infusion and a trough level just before the next dose.[5] This allows for the calculation of patient-specific pharmacokinetic parameters.
-
Bayesian Modeling: This approach utilizes population pharmacokinetic models and can estimate the AUC from one or more vancomycin levels, which may not need to be at steady state.[5] This method is becoming more common due to its flexibility and the availability of specialized software.
-
-
AUC Calculation:
-
Trapezoidal Rule: With the two-level method, the AUC for a dosing interval is calculated using the linear-log trapezoidal rule.[16] The 24-hour AUC is then determined.
-
Bayesian Software: The software calculates the most likely AUC based on the measured concentration(s) and the population model.
-
-
Dose Adjustment: The total daily vancomycin dose is adjusted proportionally to achieve the target AUC of 400-600 mg*h/L.[16]
-
Frequency of Monitoring: Monitoring is typically performed within the first 24-48 hours of therapy to allow for early dose optimization.[17] Subsequent monitoring frequency depends on the clinical stability of the patient.
Visualizing Monitoring Strategies
The following diagrams illustrate the workflows and logical relationships of trough-based and AUC/MIC-based vancomycin monitoring.
References
- 1. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 2. health.uconn.edu [health.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacokinetic/Pharmacodynamic Target Attainment of Vancomycin, at Three Reported Infusion Modes, for Methicillin-Resistant Staphylococcus aureus (MRSA) Bloodstream Infections in Critically Ill Patients: Focus on Novel Infusion Mode [frontiersin.org]
- 5. Implementing AUC Monitoring in a Pharmacist-Managed Vancomycin Dosing Protocol: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The monitoring of vancomycin: a systematic review and meta-analyses of area under the concentration-time curve-guided dosing and trough-guided dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-monitoring-of-vancomycin-a-systematic-review-and-meta-analyses-of-area-under-the-concentration-time-curve-guided-dosing-and-trough-guided-dosing - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Review and Meta-Analysis of Vancomycin-Induced Nephrotoxicity Associated with Dosing Schedules That Maintain Troughs between 15 and 20 Milligrams per Liter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Monitoring of Vancomycin in Adult Patients: A Consensus Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Vancomycin Dosing and Monitoring in Adults Clinical Guideline | SA Health [sahealth.sa.gov.au]
- 16. sanfordguide.com [sanfordguide.com]
- 17. Comparison of Vancomycin Trough–Based and 24-Hour Area Under the Curve Over Minimum Inhibitory Concentration (AUC/MIC)–Based Therapeutic Drug Monitoring in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of AUC/MIC-Guided Vancomycin Dosing: A Comparative Guide
An evidence-based analysis demonstrates that monitoring the vancomycin area under the curve to minimum inhibitory concentration (AUC/MIC) ratio leads to improved clinical outcomes and reduced toxicity compared to traditional trough-based monitoring for serious Methicillin-Resistant Staphylococcus aureus (MRSA) infections. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Recent consensus guidelines, developed by the American Society of Health-System Pharmacists (ASHP), the Infectious Diseases Society of America (IDSA), the Pediatric Infectious Diseases Society (PIDS), and the Society of Infectious Diseases Pharmacists (SIDP), recommend an AUC/MIC ratio of 400–600 mg*hour/L for achieving clinical efficacy while ensuring patient safety in the treatment of serious MRSA infections.[1] This shift from trough-based monitoring is driven by accumulating evidence suggesting that the AUC/MIC is a more accurate predictor of vancomycin's effectiveness and is associated with a lower risk of nephrotoxicity.[1][2]
Comparative Efficacy: AUC/MIC vs. Trough Monitoring
Studies consistently show that achieving a target AUC/MIC of ≥400 is associated with better clinical outcomes in patients with MRSA infections. A meta-analysis of nine cohort studies revealed that patients in high AUC/MIC groups had significantly lower mortality rates and a lower incidence of infection treatment failure.[3][4][5] Specifically, achieving a high AUC/MIC could decrease mortality rates by 53% and infection treatment failure rates by 61%.[3][5]
In contrast, while trough monitoring with a target of 15-20 mg/L was previously recommended as a surrogate for an adequate AUC/MIC, recent data indicate this correlation is not always reliable, particularly in pediatric populations.[1][6] Furthermore, targeting these higher trough concentrations has been linked to an increased risk of acute kidney injury (AKI).[1][2][7]
| Monitoring Strategy | Target Range | Clinical Efficacy (Treatment Success) | Reference |
| AUC/MIC-Guided | 400-600 mg*hr/L | Significantly lower rates of mortality and treatment failure.[3][4][5] | [1][2][3][4][5] |
| Trough-Guided | 15-20 mg/L | Previously used as a surrogate for AUC/MIC ≥ 400, but the correlation can be poor.[1][6] | [1][8] |
Safety Profile: A Clear Advantage for AUC/MIC Monitoring
One of the primary drivers for the shift to AUC/MIC-guided dosing is the reduced risk of nephrotoxicity. Numerous reports have highlighted an increased incidence of kidney injury in patients managed with aggressive trough level targets.[1] AUC-guided monitoring allows for the optimization of vancomycin exposure to achieve therapeutic targets while minimizing the risk of adverse events.
A retrospective cohort study found that the rate of AKI was lower in the AUC/MIC cohort (11.9%) compared to the trough cohort (15.9%).[9] Another study in a veteran population found that patients with a steady-state AUC of ≥550 mg*h/L had a significantly higher rate of nephrotoxicity.[10] AUC/MIC-guided dosing has been shown to result in decreased average troughs and a reduction in the total daily vancomycin dose administered, which likely contributes to the improved safety profile.[11][12]
| Monitoring Strategy | Target Range | Incidence of Nephrotoxicity (AKI) | Reference |
| AUC/MIC-Guided | 400-600 mghr/L | Lower rates of AKI compared to trough-guided monitoring.[2][9] Some studies show an increased risk with AUC >550-600 mgh/L.[10][13] | [2][9][10][13] |
| Trough-Guided | 15-20 mg/L | Troughs >15 mg/L are associated with an increased risk of nephrotoxicity.[6][7] | [6][7] |
Experimental Protocols
AUC/MIC-Guided Dosing and Monitoring
The 2020 consensus guidelines recommend targeting a daily AUC between 400 and 600 mg*hour/L for serious MRSA infections, assuming a broth microdilution (BMD) MIC of 1 mg/L.[1]
-
Initial Dosing: An initial vancomycin dose of 15-20 mg/kg based on actual body weight is administered every 8 to 12 hours for most patients with normal renal function.[2][8] A loading dose of 20-35 mg/kg may be considered in critically ill patients.[2]
-
Therapeutic Drug Monitoring (TDM):
-
Bayesian Software (Preferred Method): This approach uses population pharmacokinetic models and patient-specific data (e.g., age, weight, serum creatinine) to estimate the AUC from one or two vancomycin concentrations.[7][14][15] A single level can be drawn at any time point after the initial dose.[7][15]
-
Pharmacokinetic Equations (Alternative Method): This method, often referred to as the Sawchuk-Zaske method, requires two steady-state vancomycin concentrations within the same dosing interval (a peak and a trough level) to calculate the patient's specific pharmacokinetic parameters and the AUC.[12][15][16]
-
-
Dose Adjustment: The vancomycin dose and/or interval are adjusted to achieve the target AUC/MIC of 400-600 mg*hr/L.
Trough-Based Dosing and Monitoring
The 2009 guidelines recommended trough monitoring as a surrogate for achieving an AUC/MIC of ≥400.[1]
-
Initial Dosing: Similar to AUC/MIC-guided dosing, an initial dose of 15-20 mg/kg is administered every 8 to 12 hours.[8]
-
Therapeutic Drug Monitoring (TDM): A steady-state trough serum concentration is measured just before the fourth dose.[8][17]
-
Dose Adjustment: The vancomycin dose is adjusted to maintain a trough concentration of 15-20 mg/L for serious infections.[2][8]
Visualizing the Methodologies and Outcomes
Caption: Vancomycin dosing and monitoring workflows.
Caption: Relationship between AUC/MIC ratio and outcomes.
References
- 1. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 2. Optimizing Vancomycin Efficacy and Reducing Nephrotoxicity [uspharmacist.com]
- 3. Association between the AUC0-24/MIC Ratio of Vancomycin and Its Clinical Effectiveness: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Comparison of Vancomycin Trough–Based and 24-Hour Area Under the Curve Over Minimum Inhibitory Concentration (AUC/MIC)–Based Therapeutic Drug Monitoring in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Episode 356: Vancomycin dosing by AUC:MIC instead of trough level - Pharmacy Joe - [pharmacyjoe.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Incidence of Acute Kidney Injury in Trough and AUC/MIC Vancomycin Dosing Strategies in a Large Tertiary Care Center: A Retrospective Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association Between Vancomycin Area Under the Curve and Nephrotoxicity: a single center, retrospective cohort study in a veteran population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contagionlive.com [contagionlive.com]
- 12. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Clinical Practice Guidelines for Therapeutic Drug Monitoring of Vancomycin in the Framework of Model-Informed Precision Dosing: A Consensus Review by the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vancomycin AUC Calculation | DoseMeRx [doseme-rx.com]
- 16. Vancomycin area under the curve/minimum inhibitory concentration and trough level concordance–evaluation on an urban health unit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Practice Guidelines : Vancomycin [rch.org.au]
A Head-to-Head Comparison: Vancomycin Susceptibility Testing by Etest vs. Broth Microdilution
A comprehensive guide for researchers and drug development professionals on the comparative performance of Etest and Broth Microdilution for determining vancomycin susceptibility, supported by experimental data and detailed protocols.
The accurate determination of vancomycin's Minimum Inhibitory Concentration (MIC) is critical for managing infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. Two commonly employed methods for this purpose are the Etest (a gradient diffusion method) and the reference standard, broth microdilution (BMD). This guide provides an objective comparison of their performance, backed by data from multiple studies, to aid researchers and clinicians in selecting the appropriate method for their needs.
Performance Data: Etest vs. Broth Microdilution
Numerous studies have compared the MIC values obtained from Etest and BMD for vancomycin against various staphylococcal species. A consistent finding is that the Etest tends to yield MIC values that are 0.5 to 2 log₂ dilutions higher than those obtained by the reference BMD method[1][2][3][4][5]. This discrepancy can have significant clinical implications, potentially categorizing an isolate as intermediate or resistant by Etest while it is considered susceptible by BMD.
Below is a summary of findings from comparative studies:
| Study Focus | Key Findings | Reference |
| MRSA Bloodstream Isolates | Etest vancomycin MICs were consistently 0.5 to 1.5 log₂ dilution steps higher than the reference BMD method. The modal MIC by BMD was 0.75 µg/mL, while with Etest, 58.3% of isolates had an MIC of 1.5 µg/mL and 32.1% had an MIC of 2 µg/mL. | [1][2] |
| S. aureus with Reduced Susceptibility | For S. aureus, the Etest and BMD showed 100% essential agreement (within ±1 doubling dilution). However, 71.9% of Etest results showed a higher MIC than the BMD results. The category agreement was 93.8%, with some minor errors observed where Etest MICs were slightly elevated. | [6][7] |
| Methicillin-Resistant Coagulase-Negative Staphylococci | For coagulase-negative staphylococci, 98.5% of isolates had a BMD MIC of ≤1 µg/mL, whereas 72.3% of isolates had an Etest MIC of ≥1.5 µg/mL. Etest MICs were generally 1- to 2-fold higher than BMD MICs. | [4] |
| Multi-Method Comparison for MRSA | Compared to BMD, the absolute agreement (exact MIC match) for Etest was 36.7%, with Etest producing MICs 1 to 2 dilutions higher. Other automated methods showed varying degrees of agreement. | [3][8] |
Experimental Workflow for Method Comparison
The following diagram illustrates a typical experimental workflow for comparing the vancomycin susceptibility results of Etest and Broth Microdilution.
Experimental Protocols
The following are generalized protocols for performing vancomycin susceptibility testing using the broth microdilution and Etest methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (BMD) Method
Broth microdilution is the gold standard for determining MIC values.
-
Preparation of Vancomycin Dilutions : Prepare serial twofold dilutions of vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range for vancomycin testing is 0.06 to 64 µg/mL[9].
-
Inoculum Preparation : From a fresh (18-24 hour) culture, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[9].
-
Inoculation : Inoculate each well of the microtiter plate containing the vancomycin dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation : Incubate the microtiter plate at 35°C ± 2°C in ambient air for 24 hours[10].
-
MIC Determination : After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism[11].
Etest Method
The Etest is a gradient diffusion method that is technically simpler to perform.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method[12].
-
Plate Inoculation : Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth[12].
-
Application of Etest Strip : Allow the agar surface to dry for 5-15 minutes. Aseptically apply the vancomycin Etest strip to the center of the agar surface with the MIC scale visible[12][13].
-
Incubation : Incubate the plate in an inverted position at 35°C ± 2°C for 24 hours[12].
-
MIC Determination : After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the Etest strip. If the intersection falls between two markings on the scale, the result should be rounded up to the next highest twofold dilution[6][14].
Conclusion
Both the Etest and broth microdilution are valuable methods for determining vancomycin susceptibility. While BMD remains the reference standard, the Etest offers a simpler, more user-friendly alternative. However, researchers and clinicians must be aware of the well-documented tendency for the Etest to produce higher MIC values compared to BMD. This is a critical consideration, especially when dealing with isolates near the susceptibility breakpoint, as the choice of method can influence therapeutic decisions. For confirmation of critical results, particularly for isolates with reduced susceptibility, testing with the reference BMD method is advisable[6][7].
References
- 1. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nine-hospital study comparing broth microdilution and Etest method results for vancomycin and daptomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of vancomycin susceptibility testing for methicillin-resistant Staphylococcus aureus: comparison of Etest and three automated testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. njlm.net [njlm.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. health.maryland.gov [health.maryland.gov]
Safety Operating Guide
Navigating the Disposal of Oganomycin B: A Guide for Laboratory Professionals
DISCLAIMER: As of November 2025, publicly available safety and disposal information specific to a compound named "Oganomycin B" is not available. The following guidance is based on established best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal protocols for any chemical. This document should be used as a supplementary resource and not as a replacement for a substance-specific SDS.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While specific data for "this compound" is not found, the procedures outlined below provide a robust framework for the safe management of antibiotic waste, which would likely encompass a substance like this compound.
Core Principles of Antibiotic Waste Management
The primary goal of proper disposal is to prevent the release of biologically active compounds into the environment. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance, a significant global health threat. Therefore, all waste containing this compound, whether in solid, liquid, or semi-solid form, must be considered potentially hazardous and handled accordingly.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for the collection, storage, and disposal of this compound waste in a laboratory environment.
-
Segregation of Waste:
-
At the point of generation, this compound waste must be segregated from non-hazardous laboratory trash.
-
This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing this compound.
-
-
Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled waste containers.
-
Labels should include, at a minimum:
-
The name of the chemical ("this compound Waste")
-
The primary hazard (e.g., "Chemical Waste," "Biohazardous Waste")
-
The date of accumulation
-
The laboratory of origin (PI name, room number)
-
-
-
On-site Storage:
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Do not mix incompatible waste streams in the same container.
-
-
Disposal through a Licensed Vendor:
-
The disposal of chemical waste, including antibiotics, must be handled by a licensed and certified hazardous waste management company.
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Never dispose of this compound waste down the drain or in the regular trash.[1]
-
Decontamination of Labware
For reusable labware contaminated with this compound, a validated decontamination procedure should be followed. This may involve:
-
Chemical Inactivation: Treatment with a chemical known to degrade the antibiotic's active components. The specific agent and contact time would need to be determined from the compound's chemical properties, as outlined in its SDS.
-
Autoclaving: For heat-stable compounds, steam sterilization may be an effective decontamination method.
The efficacy of any decontamination method must be validated for the specific compound in use.
Environmental and Safety Considerations
Improper disposal of antibiotics can have severe environmental consequences. The introduction of these compounds into waterways can harm aquatic life and contribute to the selection of resistant bacterial strains in the environment.[1] From a safety perspective, minimizing exposure to laboratory personnel is paramount. Always handle this compound and its waste with appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical agent like this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of antibiotic waste. By adhering to these principles and, most importantly, the specific guidance within the manufacturer's SDS, laboratories can ensure a safe working environment and protect the broader ecosystem.
References
Personal protective equipment for handling Oganomycin B
Disclaimer: This document provides general guidance for handling potent chemical compounds in a laboratory setting. Oganomycin B is a novel compound, and a substance-specific Safety Data Sheet (SDS) was not available at the time of this writing. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this or any new chemical. The following recommendations are based on best practices for handling hazardous drugs and potent active pharmaceutical ingredients.
Immediate Safety Information
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate personal protective equipment (PPE) before attempting to clean up. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS department.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes recommended PPE for various tasks involving this compound.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing and Compounding (Dry Powder) | Double-gloving with chemotherapy-rated gloves[2][3] | Disposable, low-permeability gown with tight-fitting cuffs[2][4] | Safety goggles and a face shield[5] | NIOSH-approved respirator (e.g., N95 or higher) is required when dusts are generated. |
| Handling Solutions | Double-gloving with chemotherapy-rated gloves[2][3] | Disposable, low-permeability gown with tight-fitting cuffs[2][4] | Safety goggles or a face shield if there is a splash hazard.[5][6] | Recommended if splashes or aerosols may be generated. |
| Administering to Cell Cultures (in a biosafety cabinet) | Double-gloving with chemotherapy-rated gloves[2] | Disposable, low-permeability gown[2] | Safety glasses | Not typically required within a certified biosafety cabinet. |
| Waste Disposal | Double-gloving with chemotherapy-rated gloves[2] | Disposable, low-permeability gown[2] | Safety goggles and a face shield[5] | Recommended if handling powdered waste or contaminated materials that could become airborne. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize airborne exposure.
-
Decontamination: Before starting, decontaminate the work surface.
-
Donning PPE: Put on all required PPE as outlined in the table above. This includes double gloving, a disposable gown, eye protection, and respiratory protection.[2][4]
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
-
Solubilization: If preparing a solution, add the solvent to the sealed container with the powder. Mix gently to dissolve.
3.2. Experimental Use:
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and your initials.
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.
-
Cell Culture: All manipulations involving the addition of this compound to cell cultures should be performed in a certified biosafety cabinet (BSC).
-
Incubation: Label treated flasks, plates, or dishes clearly.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and excess solutions, must be segregated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste (gloves, gowns, plasticware) in a designated, clearly labeled, leak-proof, and sealed container.
-
Do not place sharp objects like needles or glass pipettes in these containers. Use a designated sharps container for these items.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container.
-
Do not pour this compound solutions down the drain.[7]
-
-
Decontamination of Work Surfaces:
-
After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent. Consult your institution's EHS for recommended deactivating solutions.
-
-
Final Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the EHS department.
-
Alternatively, some communities have drug take-back programs for proper disposal.[7][8] For unused stock, you can mix the drug with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the household trash, if permitted by local regulations.[8][9][10]
-
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. osha.gov [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
